molecular formula C8H7NO2S B1334218 3-(Methylsulfonyl)benzonitrile CAS No. 22821-75-6

3-(Methylsulfonyl)benzonitrile

Cat. No.: B1334218
CAS No.: 22821-75-6
M. Wt: 181.21 g/mol
InChI Key: VWPJXEYDYJQMBC-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJXEYDYJQMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375539
Record name 3-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-75-6
Record name 3-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)benzonitrile (CAS: 22821-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-(Methylsulfonyl)benzonitrile, a chemical compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, safety information, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 22821-75-6
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Melting Point 103-104 °C
48-51 °C
105-108 °C
Boiling Point 210 °C at 4 Torr
378.1 °C at 760 mmHg
Density 1.32 g/cm³
Appearance Solid
Solubility No quantitative data available. Generally considered to have moderate polarity, suggesting solubility in a range of organic solvents.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons would appear as a complex multiplet in the downfield region, while the methyl protons would present as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework, with distinct peaks for the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group.

General Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter by filtration if necessary.

  • **Instrument

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Methylsulfonyl)benzonitrile, a key intermediate in organic synthesis. The document is structured to offer readily accessible data for researchers and professionals in drug development, featuring detailed experimental protocols and logical workflows.

Core Physicochemical Data

This compound is a solid aromatic compound featuring both a nitrile and a methylsulfonyl group. These functional groups are significant in medicinal chemistry, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The methylsulfonyl group can enhance solubility and metabolic stability, while the benzonitrile scaffold is a common feature in many biologically active molecules.[1]

The fundamental physicochemical properties of this compound are summarized in the tables below. It should be noted that there is a discrepancy in the reported melting point values in the literature, which may be attributable to different polymorphic forms or experimental conditions.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[2][3][4][5]
CAS Number 22821-75-6[1]
Molecular Formula C₈H₇NO₂S[1][2][4]
Molecular Weight 181.21 g/mol [1][2][4]
Appearance Solid
Melting Point 105-108 °C[2][4]
Discrepant Value: 48-51 °C
Boiling Point 378.1 °C at 760 mmHg
Density 1.32 g/cm³
Exact Mass 181.02 Da[1]

Table 2: Predicted Physicochemical Properties of this compound

Disclaimer: The following values are computationally predicted and have not been experimentally verified. These predictions are provided by widely used cheminformatics software and should be used as an estimation.

PropertyPredicted ValuePrediction Tool/Source
logP (Octanol-Water Partition Coefficient) 1.59ALOGPS[6][7][8][9][10]
Water Solubility (logS) -2.5 (approx. 2.1 g/L)ALOGPS[6][7][9][10]
pKa (most acidic) No acidic pKa predicted in the physiological range.ChemAxon, ACD/Percepta[2][3][11][12][13][14][15][16][17][18]
pKa (most basic) -6.8 (predicted for the nitrile group)ChemAxon, ACD/Percepta[2][3][11][12][13][14][15][16][17][18]

Spectroscopic Data

Structural elucidation of this compound is typically achieved through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is characterized by signals for the aromatic protons, typically observed in the downfield region (δ 7.7-8.6 ppm), and a sharp singlet for the methyl group protons of the sulfonyl moiety around δ 3.3 ppm.[1]

    • ¹³C NMR : Provides detailed information about the carbon skeleton, distinguishing between the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group.[1]

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HR-MS) can confirm the molecular formula, C₈H₇NO₂S. The molecular ion peak [M]⁺ is expected at an exact mass of approximately 181.02 Da.[1]

Experimental Protocols & Methodologies

This section details the standardized experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard procedure.

Methodology:

  • Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating : The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

MeltingPoint_Workflow A Dry and powder the sample B Pack sample into capillary tube (1-2 mm) A->B C Place in melting point apparatus B->C D Heat rapidly for approximate m.p. C->D E Cool and prepare new sample D->E F Heat slowly (1-2°C/min) near approx. m.p. E->F G Record temperature at first liquid drop (T1) F->G H Record temperature when fully liquid (T2) G->H I Report melting point range (T1 - T2) H->I

Workflow for Melting Point Determination.
Solubility Determination

Qualitative solubility tests are performed to understand a compound's behavior in various solvents, which is critical for formulation and reaction chemistry.

Methodology:

  • Preparation : A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition : A measured volume of the solvent (e.g., 0.75 mL) is added in portions.

  • Mixing : After each addition, the test tube is vigorously shaken.

  • Observation : The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble. This can be performed with a range of solvents (e.g., water, ethanol, acetone, dichloromethane).

LogP Determination by RP-HPLC

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Calibration : A series of standard compounds with known logP values are injected into an RP-HPLC system (typically with a C18 column).

  • Retention Time Measurement : The retention time for each standard is recorded.

  • Calibration Curve : A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

  • Sample Analysis : this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation : The logP of the sample is determined by interpolating its log(k') value on the calibration curve.

Synthesis and Potential Biological Pathways

General Synthesis Workflow

This compound is typically synthesized through the oxidation of its thioether precursor, 3-(methylthio)benzonitrile.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product A 3-(Methylthio)benzonitrile B Oxidation A->B Oxidizing Agent (e.g., H₂O₂) C Work-up & Extraction B->C D Purification (e.g., Crystallization) C->D E This compound D->E

General Synthesis Workflow for this compound.
Potential Biological Relevance: mGluR5 Signaling

While this compound itself is primarily an intermediate, its derivatives have been investigated as bioactive molecules. For instance, a complex derivative, 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This suggests that the this compound moiety can be incorporated into scaffolds targeting this pathway, which is implicated in various neurological and psychiatric disorders.

The canonical signaling pathway for mGluR5 involves its coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

mGluR5_Pathway Hypothetical mGluR5 Signaling Pathway Modulation Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates NAM Benzonitrile Derivative (NAM) NAM->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Potential role of derivatives in mGluR5 signaling.

References

3-(Methylsulfonyl)benzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 3-(Methylsulfonyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols and key logical relationships are also provided.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group at the meta position.

Chemical Structure

The structure of this compound is characterized by a central benzene ring. A nitrile functional group and a methylsulfonyl functional group are attached to this ring at positions 1 and 3, respectively.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
CAS Number 22821-75-6
Appearance White to off-white crystalline solid
Melting Point 105-108 °C[1]
Boiling Point Not available
Solubility Soluble in common organic solvents
Calculated logP 1.3
Calculated pKa -

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its precursor, 3-(methylthio)benzonitrile.

Experimental Protocol: Oxidation of 3-(methylthio)benzonitrile

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 3-(methylthio)benzonitrile

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol

  • Water

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-(methylthio)benzonitrile in a mixture of methanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of Oxone® in water to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product 3-(methylthio)benzonitrile 3-(methylthio)benzonitrile Oxidation Oxidation 3-(methylthio)benzonitrile->Oxidation Quenching Quenching Oxidation->Quenching Oxone® Oxone® Oxone®->Oxidation Methanol/Water Methanol/Water Methanol/Water->Oxidation Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25s1HH-2 (Aromatic)
~8.15d1HH-4 (Aromatic)
~7.95d1HH-6 (Aromatic)
~7.70t1HH-5 (Aromatic)
~3.10s3H-SO₂CH
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~141.0C -SO₂CH₃ (Aromatic C-3)
~135.0Aromatic C-5
~132.5Aromatic C-6
~131.0Aromatic C-4
~128.0Aromatic C-2
~117.5-C ≡N
~114.0C -CN (Aromatic C-1)
~44.0-SO₂C H₃
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2230StrongC≡N stretch (nitrile)
~1580, 1480MediumC=C stretch (aromatic ring)
~1310StrongS=O stretch (asymmetric)
~1150StrongS=O stretch (symmetric)
~960MediumS-C stretch
~750StrongC-H bend (aromatic)

Logical Relationships in Drug Discovery

The structural features of this compound make it a valuable scaffold in drug discovery. The interplay between the nitrile and methylsulfonyl groups influences the molecule's electronic properties and its potential interactions with biological targets.

DrugDiscoveryLogic cluster_compound This compound cluster_properties Physicochemical Properties cluster_interactions Biological Interactions cluster_application Drug Development Structure Molecular Structure Electronic Electronic Properties Structure->Electronic Solubility Solubility & Lipophilicity Structure->Solubility Binding Target Binding Electronic->Binding ADME ADME Properties Solubility->ADME LeadOpt Lead Optimization Binding->LeadOpt ADME->LeadOpt

Caption: Role of this compound properties in drug discovery.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and comprehensive spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in chemical synthesis and drug development, facilitating a deeper understanding and application of this versatile compound.

References

Spectroscopic Characterization of 3-(Methylsulfonyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylsulfonyl)benzonitrile is a chemical compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzonitrile scaffold substituted with a methylsulfonyl group, imparts specific electronic and steric properties that are crucial for its application. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the study of its interactions. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇NO₂S
Molecular Weight181.21 g/mol [1]
CAS Number22821-75-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons typically appear in the downfield region (δ 7.7-8.6 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nature of the nitrile and methylsulfonyl groups. The methyl group protons are expected to appear as a sharp singlet around δ 3.3 ppm, indicative of a methyl group not coupled to any neighboring protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6 - 7.7Multiplet4HAromatic protons
~3.3Singlet3H-SO₂CH₃

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group. Due to the lack of publicly available experimental data for this compound, the following table presents predicted chemical shift values.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~140C-SO₂
~135 - 125Aromatic CH
~118C-CN
~115CN
~45-SO₂CH₃

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitrile and sulfonyl groups.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2220Nitrile (-C≡N)Stretching
~1300 - 1150Sulfonyl (-SO₂)Asymmetric and Symmetric Stretching

The nitrile stretch is typically a sharp and intense peak in a relatively clean region of the spectrum, making it a reliable diagnostic band. The sulfonyl group exhibits two characteristic stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zIon
181.02[M]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the elemental composition of the molecular ion.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Solid Sample Sample->Solid NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Solid->IR MS Mass Spectrometry (EI-MS) Solid->MS NMR_Data Acquire FID & Process NMR->NMR_Data IR_Data Acquire Interferogram & Process IR->IR_Data MS_Data Acquire Mass Spectrum & Process MS->MS_Data Structure Determine Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

Logical_Relationship cluster_properties Provides Information On cluster_info Structural Information Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity C-H Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups (-CN, -SO₂CH₃) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Methylsulfonyl)benzonitrile, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous structures and established scientific principles to provide reliable estimations and detailed experimental protocols for its characterization.

Core Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₇NO₂S[1]
Molecular Weight181.21 g/mol [1][2]
Melting Point105-108°C[2]
AppearanceNot specified, likely a solid at room temperature

Solubility Profile

The solubility of an organic compound is a critical parameter for its application in drug development and chemical synthesis. The presence of both a polar methylsulfonyl group and a moderately polar nitrile group on a nonpolar benzene ring suggests that this compound will exhibit a nuanced solubility profile. The methylsulfonyl group, being a strong hydrogen bond acceptor, is known to enhance aqueous solubility.[1]

Table 1: Estimated Solubility of this compound based on 3-Nitrobenzonitrile Data [3]

SolventMole Fraction Solubility (x) at 278.15 K (5°C)Mole Fraction Solubility (x) at 298.15 K (25°C)Mole Fraction Solubility (x) at 318.15 K (45°C)
Acetone0.20890.31590.4571
Acetonitrile0.18450.28120.4102
Ethyl Acetate0.15830.24980.3768
Toluene0.08810.14930.2394
Methanol0.06380.10930.1782
Ethanol0.04690.08210.1369
n-Propanol0.03810.06790.1152
Isopropanol0.02990.05450.0945
n-Butanol0.03210.05780.0989
Acetic Acid0.07120.11890.1897
Cyclohexane0.00310.00630.0121

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor in determining its shelf-life, storage requirements, and potential degradation products. Forced degradation studies are the standard method for evaluating the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.[4]

The primary degradation pathway for benzonitrile compounds typically involves the hydrolysis of the nitrile group to form a carboxylic acid.[6] The methylsulfonyl group is generally considered to be metabolically stable.[1]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Method
Hydrolytic
Acidic0.1 M HCl at 60°C for up to 7 days.[7]
Basic0.1 M NaOH at 60°C for up to 7 days.[7]
NeutralPurified water at 60°C for up to 7 days.
Oxidative 3% H₂O₂ at room temperature for up to 24 hours.
Photolytic Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
Thermal (Dry Heat) Solid compound maintained at 80°C for up to 7 days.[7]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a solid compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer until equilibrium is reached (typically 24-72 hours).

  • Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to assess the stability of this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. For thermal stability, use the solid compound.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours), withdraw samples from each stress condition.

  • Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

  • Degradant Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Solubility_Determination_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases B->C D Sample supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Sample Sample at various time points Acid->Sample Base Basic Hydrolysis Base->Sample Neutral Neutral Hydrolysis Neutral->Sample Oxidation Oxidative Oxidation->Sample Photo Photolytic Photo->Sample Thermal Thermal Thermal->Sample Start Prepare stock solution of this compound Analyze Analyze by stability-indicating HPLC Sample->Analyze Identify Identify degradants (LC-MS) Analyze->Identify End Stability Profile Identify->End

References

The Rising Profile of 3-(Methylsulfonyl)benzonitrile Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. The unique electronic properties conferred by the electron-withdrawing methylsulfonyl and nitrile groups make this core an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications as enzyme inhibitors in oncology and neuroscience.

I. Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant activity against a range of biological targets, most notably carbonic anhydrase IX (CA IX) and metabotropic glutamate receptor 5 (mGluR5).

Carbonic Anhydrase IX Inhibition: A Targeted Approach to Cancer Therapy

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH in hypoxic environments.[1] Its expression is induced by hypoxia-inducible factor 1-alpha (HIF-1α).[2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[3][4] Inhibition of CA IX is therefore a promising strategy for anticancer drug development.

Benzenesulfonamides bearing the this compound moiety have been investigated as potent and selective inhibitors of CA IX. The sulfonamide group is a well-established zinc-binding function that anchors the inhibitor to the active site of the enzyme. The benzonitrile and methylsulfonyl substituents can be modified to enhance binding affinity and selectivity for the tumor-associated CA IX isoform over other, more ubiquitously expressed carbonic anhydrases.

Negative Allosteric Modulation of mGluR5: A Novel Avenue for Psychiatric Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission in the central nervous system.[5] Dysregulation of mGluR5 signaling has been implicated in a variety of psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.[6][7] Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic approach by dampening excessive glutamate signaling without directly blocking the glutamate binding site, which can lead to a more favorable side-effect profile.

A notable example is 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, a potent and selective mGluR5 NAM that has been advanced to clinical trials for the treatment of psychiatric conditions.[6][8] This compound demonstrates the potential of the this compound scaffold in the design of novel therapeutics for CNS disorders.

II. Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative this compound derivatives against their respective targets.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound IDDerivative ClassTarget Isoform(s)Kᵢ (nM)Reference
1 Benzamide-4-sulfonamidehCA I5.3 - 334[1]
hCA IIlow nM - sub-nM[1]
hCA VIIlow nM - sub-nM[1]
hCA IX8.0 - 26.0[1]
2 Phthalimide-capped benzenesulfonamidehCA I28.5[9]
hCA II2.2[9]
3 4-(2-substituted hydrazinyl)benzenesulfonamidehCA I1.79 - 2.73[10]
hCA II1.72 - 11.64[10]
4 Benzene- and tetrafluorobenzenesulfonamidehCA I41.5 - 1500[4]
hCA II30.1 - 755[4]
hCA IX1.5 - 38.9[4]
hCA XII0.8 - 12.4[4]

Table 2: mGluR5 Negative Allosteric Modulation

Compound IDDerivative ClassAssayIC₅₀Reference
Compound 25 4-Phenyl-3-aryl-sulfoquinolineIntracellular Ca²⁺ mobilizationPotent (specific value not stated)[6][8]

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide-bearing Imidazole Derivatives

Compound IDCell LineAssayEC₅₀ (µM)Reference
Compound 23 IGR39 (malignant melanoma)MTT27.8 ± 2.8[11]
MDA-MB-231 (triple-negative breast cancer)MTT20.5 ± 3.6[11]

III. Experimental Protocols

Synthesis of 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile (Compound 25)

While a detailed, step-by-step protocol for the synthesis of this specific compound is proprietary, the general approach involves a multi-step synthesis. Key steps likely include the construction of the substituted quinoline core, followed by a sulfonation reaction or a coupling reaction to introduce the this compound moiety. The synthesis of related sulfonamide derivatives often involves reacting a sulfonyl chloride with an appropriate amine or other nucleophile.[9]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the physiological CO₂ hydration activity of carbonic anhydrases.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Test compounds (dissolved in DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Protocol:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • Load the enzyme solution, mixed with the desired concentration of the test compound or vehicle control (DMSO), into one syringe of the stopped-flow instrument.

  • Load the CO₂-saturated water into the second syringe.

  • Rapidly mix the contents of the two syringes.

  • The CA-catalyzed hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the Kᵢ value by fitting the data to the appropriate inhibition model.[1]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, IGR39)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[12]

  • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[12]

  • Incubate the plate for 1.5 hours at 37°C.[12]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Incubate for 15 minutes at 37°C with shaking.[12]

  • Measure the absorbance at 492 nm using a microplate reader.[12]

  • Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.

IV. Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Hypoxia

CAIX_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX Protein CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_acid Extracellular Acidification (↓ pHe) HCO3_H->pHe_acid pHi_alk Intracellular Alkalinization (↑ pHi) HCO3_H->pHi_alk Tumor_prog Tumor Progression (Invasion, Metastasis, Therapy Resistance) pHe_acid->Tumor_prog Cell_surv Cell Survival & Proliferation pHi_alk->Cell_surv Inhibitor This compound Sulfonamide Inhibitor Inhibitor->CAIX inhibition

Caption: CAIX signaling pathway under hypoxic conditions.

mGluR5 Signaling Pathway in Neurons

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 activates Gq_protein Gq Protein mGluR5->Gq_protein couples to PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream NAM This compound -based NAM NAM->mGluR5 inhibits

Caption: Simplified mGluR5 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Workflow Synthesis Derivative Synthesis & Characterization Primary_Screen Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Resp Dose-Response & IC₅₀/Kᵢ Determination Hit_ID->Dose_Resp Potent Hits Cell_Assay Cell-Based Assays (e.g., MTT, ECAR) Dose_Resp->Cell_Assay Lead_Select Lead Candidate Selection Cell_Assay->Lead_Select Active & Non-toxic In_Vivo In Vivo Studies (Animal Models) Lead_Select->In_Vivo Promising Leads Preclinical Preclinical Development In_Vivo->Preclinical

References

3-(Methylsulfonyl)benzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylsulfonyl)benzonitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a benzonitrile core substituted with a methylsulfonyl group at the meta-position, offers a unique combination of chemical reactivity and physicochemical properties that are highly desirable in drug design and development.

The methylsulfonyl moiety is a key pharmacophore known to enhance the solubility, metabolic stability, and binding affinity of drug candidates by acting as a hydrogen bond acceptor.[1] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, most notably a primary amine, which serves as a key attachment point for building more complex molecular architectures.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to assist researchers in leveraging this valuable building block for their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. A summary of its key physicochemical and spectroscopic properties is provided below.

Physicochemical Data
PropertyValueReference
CAS Number 22821-75-6[1]
Molecular Formula C₈H₇NO₂S[1]
Molecular Weight 181.21 g/mol [1]
Melting Point 105-108 °C
Appearance Solid
Spectroscopic Data

The structural features of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Spectroscopy Characteristic Peaks
¹H NMR Aromatic Protons (Ar-H): δ 7.7 – 8.6 ppm (multiplet); Methyl Protons (-SO₂CH₃): δ ~3.3 ppm (singlet)[1]
¹³C NMR Aromatic carbons, nitrile carbon, and the methyl carbon of the sulfonyl group.
IR Spectroscopy Nitrile (-C≡N) stretch: ~2220 cm⁻¹; Sulfonyl (-SO₂) symmetric and asymmetric stretches: ~1300-1150 cm⁻¹[1]
Mass Spectrometry Molecular Ion [M]⁺: m/z ≈ 181.02 (HR-MS)[1]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)benzonitrile. Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer additional routes to this key intermediate.

Oxidation of 3-(Methylthio)benzonitrile

This method involves a two-step oxidation of the sulfur atom, first to the sulfoxide and then to the sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.

G cluster_0 Oxidation of 3-(methylthio)benzonitrile start 3-(Methylthio)benzonitrile reagent Hydrogen Peroxide (H₂O₂) Acetic Acid (AcOH) start->reagent Oxidation product This compound reagent->product

Caption: Oxidation of 3-(methylthio)benzonitrile to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Materials:

    • 3-(Methylthio)benzonitrile

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide (H₂O₂)

    • Sodium bisulfite solution (saturated)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)benzonitrile (1.0 eq) in glacial acetic acid.

    • To the stirred solution, add 30% hydrogen peroxide (2.5 eq) dropwise. The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test on peroxide strips is obtained.

    • Neutralize the acetic acid by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Parameter Value
Typical Yield 85-95%
Purity >98% (by HPLC)

This compound in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its nitrile group, which can be readily converted into other functional groups.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile to a primary amine, 3-(methylsulfonyl)benzylamine, is a key transformation, as it provides a nucleophilic handle for further derivatization.

G cluster_1 Reduction of this compound start_reduction This compound reagents_reduction 1. BH₃·THF 2. H₂O/HCl start_reduction->reagents_reduction Reduction product_reduction 3-(Methylsulfonyl)benzylamine reagents_reduction->product_reduction

Caption: Reduction of this compound to the corresponding benzylamine.

Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex

  • Materials:

    • This compound

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium hydroxide (NaOH), aqueous solution

    • Diethyl ether

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1 M solution of BH₃·THF (2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

    • Acidify the mixture with an aqueous HCl solution and stir for 30 minutes.

    • Remove the THF under reduced pressure.

    • Basify the aqueous residue with an aqueous NaOH solution to pH > 10.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(methylsulfonyl)benzylamine.

Parameter Value
Typical Yield 80-90%
Purity >97% (by GC-MS)

Application in the Synthesis of Verinurad

This compound is a key precursor for the synthesis of Verinurad, a selective URAT1 inhibitor for the treatment of gout and hyperuricemia. The methylsulfonylbenzyl moiety of Verinurad is derived from this building block. While the exact synthetic route may vary, a plausible pathway involves the transformation of this compound into a reactive intermediate, such as 3-(methylsulfonyl)benzyl bromide, which is then coupled with the core heterocyclic structure of Verinurad.

G cluster_2 Role in Verinurad Synthesis start_verinurad This compound intermediate1 3-(Methylsulfonyl)benzylamine start_verinurad->intermediate1 Reduction intermediate2 3-(Methylsulfonyl)benzyl bromide (or other activated intermediate) intermediate1->intermediate2 Further Transformation verinurad Verinurad intermediate2->verinurad Coupling heterocycle Pyridinethiol Core heterocycle->verinurad Coupling

Caption: Plausible synthetic pathway for the incorporation of the 3-(methylsulfonyl)benzyl moiety into Verinurad.

Biological Context: URAT1 Signaling Pathway and Inhibition by Verinurad

Hyperuricemia, the underlying cause of gout, is often due to the inefficient excretion of uric acid by the kidneys. The urate transporter 1 (URAT1), located in the apical membrane of renal proximal tubule cells, plays a pivotal role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

Verinurad, synthesized using a derivative of this compound, is a potent and selective inhibitor of URAT1. By blocking URAT1, Verinurad prevents the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid levels.

G cluster_3 URAT1-Mediated Uric Acid Reabsorption and Inhibition UricAcid_Filtrate Uric Acid (in Renal Filtrate) URAT1 URAT1 Transporter UricAcid_Filtrate->URAT1 Reabsorption UricAcid_Blood Uric Acid (in Bloodstream) URAT1->UricAcid_Blood Verinurad Verinurad Verinurad->URAT1 Inhibition

Caption: Mechanism of action of Verinurad as a URAT1 inhibitor.

Compound Target IC₅₀
VerinuradURAT1~25 nM

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive nitrile handle and a property-enhancing methylsulfonyl group makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The straightforward synthesis of this compound, coupled with the facile transformation of its nitrile group, provides a reliable platform for the development of novel pharmaceutical agents, as exemplified by its role in the synthesis of the URAT1 inhibitor Verinurad. This guide serves as a comprehensive resource for researchers looking to exploit the full potential of this compound in their synthetic and medicinal chemistry programs.

References

Reactivity of the Nitrile Group in 3-(Methylsulfonyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile functional group in 3-(methylsulfonyl)benzonitrile. The presence of the strongly electron-withdrawing methylsulfonyl group at the meta-position significantly influences the electronic properties of the benzonitrile system, enhancing the electrophilicity of the nitrile carbon. This guide details the primary transformations of the nitrile group—hydrolysis, reduction, and cycloaddition—supported by established chemical principles. Detailed experimental protocols, derived from analogous transformations of substituted benzonitriles, are provided to serve as a practical resource for researchers. Quantitative data from related compounds are summarized in tabular format to illustrate expected reactivity trends and yields. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The nitrile group, with its unique linear geometry and electronic characteristics, serves as a versatile synthetic handle for a variety of chemical transformations.[3] It can be converted into amines, carboxylic acids, amides, and heterocycles, making it a valuable functional group in the synthesis of complex organic molecules.[1]

The reactivity of the nitrile group is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.[4] In the case of this compound, the methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing substituent, which is known to improve the physicochemical properties of molecules, such as solubility and metabolic stability, making it a desirable feature in drug design.[3]

This guide focuses on the three principal reactions of the nitrile group in this compound:

  • Hydrolysis to 3-(methylsulfonyl)benzoic acid.

  • Reduction to 3-(methylsulfonyl)benzylamine.

  • [3+2] Cycloaddition with an azide source to form 5-(3-(methylsulfonyl)phenyl)tetrazole.

For each transformation, a detailed discussion of the reaction mechanism, a plausible experimental protocol, and a summary of expected outcomes based on data from analogous systems are presented.

Spectroscopic and Physical Properties of this compound

A thorough understanding of the starting material's properties is crucial for monitoring reactions and characterizing products.

  • Molecular Formula: C₈H₇NO₂S[3]

  • Molecular Weight: 181.21 g/mol [3]

  • Appearance: White to off-white solid

  • Melting Point: 105-108 °C

  • ¹H NMR Spectroscopy: The aromatic protons are expected to appear in the downfield region (δ 7.7-8.6 ppm) due to the deshielding effects of the aromatic ring and the two electron-withdrawing groups. The methyl protons of the sulfonyl group typically appear as a sharp singlet around δ 3.3 ppm.[3]

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), and the methyl carbon of the sulfonyl group.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2230 cm⁻¹. Strong absorbances corresponding to the S=O stretches of the sulfonyl group will be present in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base and typically requires elevated temperatures.[5] The electron-withdrawing methylsulfonyl group in this compound is anticipated to facilitate this reaction by further polarizing the nitrile bond.

The overall transformation is: This compound → 3-(Methylsulfonyl)benzoic acid

Reaction Mechanism and Pathway

Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon to form an intermediate iminolate, which is then protonated to an imidic acid. Tautomerization of the imidic acid yields an amide. The amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylate salt, which upon acidic workup, gives the carboxylic acid.[5]

G cluster_workflow Base-Catalyzed Hydrolysis Workflow A This compound B Hydroxide Attack A->B NaOH / H₂O, Δ C Iminolate Intermediate B->C D Protonation C->D E Amide Intermediate D->E F Further Hydrolysis E->F G 3-(Methylsulfonyl)benzoate F->G H Acidic Workup G->H HCl (aq) I 3-(Methylsulfonyl)benzoic Acid H->I

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the hydrolysis of benzonitriles.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq) and a co-solvent such as ethanol if needed to improve solubility.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), at which point a precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 3-(methylsulfonyl)benzoic acid can be further purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data from Analogous Systems
Benzonitrile DerivativeReaction ConditionsYield (%)Reference
4-Nitrobenzonitrile10% NaOH, reflux, 4h>90General textbook knowledge
4-Cyanobenzoic acidH₂SO₄, H₂O, 150°CHigh[7]
Benzonitrile10% NaOH, reflux~90[5][8]

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a crucial transformation, providing access to a key functional group in many biologically active molecules.[4] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. Catalytic hydrogenation is another viable method.[4]

The overall transformation is: This compound → 3-(Methylsulfonyl)benzylamine

Reaction Mechanism and Pathway

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine.

G cluster_workflow Nitrile Reduction Workflow A This compound B First Hydride Addition A->B 1. LiAlH₄, THF C Imine Anion Intermediate B->C D Second Hydride Addition C->D E Dianion Intermediate D->E F Aqueous Workup E->F 2. H₂O G 3-(Methylsulfonyl)benzylamine F->G

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol (Representative)

The following protocol is based on standard procedures for the LiAlH₄ reduction of nitriles.[4]

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(methylsulfonyl)benzylamine. The product can be purified by column chromatography or distillation if necessary.

Quantitative Data from Analogous Systems

The reduction of benzonitriles bearing electron-withdrawing groups generally proceeds in high yield.

Benzonitrile DerivativeReducing AgentYield (%)Reference
2,4-DichlorobenzonitrileBH₂(iPr)₂N / LiBH₄99[4]
4-TrifluoromethylbenzonitrileLiAlH₄HighGeneral textbook knowledge
BenzonitrileLiAlH₄~90[4]
2-(Methylsulfonyl)ethanenitrileBH₃·THFHighPatent Literature

[3+2] Cycloaddition with Azide

The [3+2] cycloaddition reaction between a nitrile and an azide source is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction is typically performed with sodium azide and an ammonium salt or a Lewis acid catalyst.

The overall transformation is: This compound → 5-(3-(Methylsulfonyl)phenyl)-1H-tetrazole

Reaction Mechanism and Pathway

The reaction is believed to proceed through the formation of hydrazoic acid (HN₃) in situ from sodium azide and an acid source (like ammonium chloride). The nitrile is activated by the Lewis acid or by protonation, making it more susceptible to nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization to form the tetrazole ring.

G cluster_workflow Tetrazole Synthesis Workflow A This compound B Nitrile Activation A->B Lewis Acid (e.g., ZnCl₂) C Activated Nitrile B->C D Azide Attack C->D NaN₃ E Linear Intermediate D->E F Cyclization E->F G Tetrazolate Anion F->G H Protonation G->H H⁺ source I 5-(3-(Methylsulfonyl)phenyl)-1H-tetrazole H->I

Caption: [3+2] Cycloaddition for the synthesis of a 5-substituted tetrazole.

Experimental Protocol (Representative)

The following protocol is adapted from general procedures for the synthesis of 5-substituted tetrazoles from nitriles.[9][10]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (0.5-1.0 eq) or ammonium chloride (1.5-2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or water.

  • Heating: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. If DMF was used, pour the mixture into water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with hydrochloric acid to pH ~2 to precipitate the tetrazole product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data from Analogous Systems

This cycloaddition is generally high-yielding for a wide range of benzonitriles.

Benzonitrile DerivativeReaction ConditionsYield (%)Reference
BenzonitrileNaN₃, NH₄Cl, DMF, 100°C, 6h92[9]
4-ChlorobenzonitrileNaN₃, NH₄Cl, DMF, 120°C, 24h85[10]
4-MethoxybenzonitrileNaN₃, NH₄Cl, DMF, 120°C, 24h91[10]

Conclusion

The nitrile group of this compound is a versatile functional group that can be readily transformed into other valuable moieties. The strong electron-withdrawing effect of the methylsulfonyl group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This guide has provided a detailed overview of the three primary transformations of this nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition with azide to form a tetrazole. While specific quantitative data and optimized protocols for this compound are not extensively reported, the provided representative protocols and data from analogous systems offer a solid foundation for researchers to develop robust synthetic procedures. The chemical pathways and workflows illustrated in this guide should aid in the rational design of experiments and the synthesis of novel compounds for applications in drug discovery and materials science.

References

The Unseen Architect: A Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Physicochemical Influence of the Methylsulfonyl Moiety for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the methylsulfonyl group when substituted on the benzonitrile scaffold. A thorough understanding of these effects is critical for the rational design of novel therapeutics, as the interplay between these two functional groups significantly modulates a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing nature of a substituent can be quantified through various experimental and computational methods. Here, we present a comparative analysis of the methylsulfonyl group (-SO₂CH₃) against other commonly employed electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃).

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing effect. The σ values are position-dependent, with σₚ representing the para-substituent effect and σₘ representing the meta-substituent effect.

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)
-SO₂CH₃ +0.72 +0.65
-NO₂+0.78+0.71
-CN+0.66+0.56
-CF₃+0.54+0.43

Table 1: Comparison of Hammett constants for common electron-withdrawing groups.

As evidenced in Table 1, the methylsulfonyl group exhibits a strong electron-withdrawing effect, comparable to that of the nitro group, particularly at the para position.

Acidity of Substituted Benzoic Acids (pKa)

The acidity of a substituted benzoic acid is a direct reflection of the electronic effect of the substituent. Electron-withdrawing groups stabilize the conjugate base (benzoate) through inductive and resonance effects, leading to a lower pKa value (stronger acid).

Substituent (at para position)CompoundpKa
-SO₂CH₃ 4-(Methylsulfonyl)benzoic acid ~3.6
-NO₂4-Nitrobenzoic acid3.44[1][2][3]
-CN4-Cyanobenzoic acid3.55
-HBenzoic acid4.20

Table 2: pKa values of para-substituted benzoic acids.

The pKa of 4-(methylsulfonyl)benzoic acid is significantly lower than that of benzoic acid, underscoring the potent electron-withdrawing capacity of the methylsulfonyl group, which is on par with the nitro group.[1][2][3]

¹³C NMR Chemical Shifts of the Nitrile Carbon

The chemical shift of the nitrile carbon in the ¹³C NMR spectrum of substituted benzonitriles is sensitive to the electronic environment. Electron-withdrawing groups deshield the nitrile carbon, causing a downfield shift (higher ppm value).

Substituent (at para position)¹³C NMR Chemical Shift of -CN (ppm)
-SO₂CH₃ ~118.5
-NO₂119.1
-CN117.9
-H118.7[4]

Table 3: Approximate ¹³C NMR chemical shifts of the nitrile carbon in para-substituted benzonitriles (in CDCl₃).

Inductive and Resonance Effects

The potent electron-withdrawing nature of the methylsulfonyl group in benzonitriles is a consequence of both inductive and resonance effects.

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-R) Inductive The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the benzene ring through the sigma bonds. Resonance The sulfur atom can expand its octet, allowing for delocalization of pi-electrons from the benzene ring onto the sulfonyl group. Methylsulfonyl Benzonitrile Methylsulfonyl Benzonitrile Methylsulfonyl Benzonitrile->Inductive Methylsulfonyl Benzonitrile->Resonance

Caption: Inductive and resonance effects of the methylsulfonyl group.

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)benzonitrile

This protocol describes a general two-step synthesis starting from 4-(methylthio)benzonitrile.

Step 1: Oxidation to the Sulfoxide A solution of 4-(methylthio)benzonitrile in a suitable solvent (e.g., methylene chloride) is cooled to a low temperature (e.g., -78°C). A solution of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product, 4-(methylsulfinyl)benzonitrile, is isolated by washing with a basic solution (e.g., 3N NaOH) and removing the solvent under reduced pressure.

Step 2: Oxidation to the Sulfone The crude 4-(methylsulfinyl)benzonitrile is dissolved in a suitable solvent (e.g., acetic acid). A stronger oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added, and the mixture is heated. After the reaction is complete, the product, 4-(methylsulfonyl)benzonitrile, is isolated by crystallization or chromatography.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH.

  • Preparation: A standard solution of the substituted benzoic acid (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol). A standardized solution of carbonate-free NaOH (e.g., 0.1 M) is also prepared.

  • Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The NaOH solution is added in small increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of NaOH.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.

Application in Drug Development: A Case Study

The methylsulfonyl benzonitrile moiety is a valuable pharmacophore in modern drug discovery. A notable example is the clinical candidate 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[5][6] mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders.

mGluR5 Signaling Pathway and the Role of a NAM

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR5, which is coupled to a Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Negative allosteric modulators, like the aforementioned compound, bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate, thereby dampening this signaling pathway.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NAM 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile (mGluR5 NAM) NAM->mGluR5 Binds & Inhibits Glutamate Glutamate Glutamate->mGluR5 Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.

Experimental Workflow for Characterization

A systematic workflow is essential for characterizing the electron-withdrawing effects of a novel methylsulfonyl benzonitrile derivative.

start Synthesis of Methylsulfonyl Benzonitrile Derivative purification Purification and Structural Confirmation (NMR, MS, IR) start->purification pka pKa Determination (Potentiometric Titration) purification->pka hammett Hammett Constant Determination (e.g., via hydrolysis kinetics and UV-Vis) purification->hammett nmr_study ¹³C & ¹⁹F NMR Spectroscopic Analysis purification->nmr_study data_analysis Data Analysis and Comparison to Known EWGs pka->data_analysis hammett->data_analysis nmr_study->data_analysis conclusion Conclusion on Electron-Withdrawing Strength and Potential Applications data_analysis->conclusion

Caption: Experimental workflow for characterizing electron-withdrawing effects.

Conclusion

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the benzonitrile ring. Its effects, quantifiable through Hammett constants, pKa values, and NMR spectroscopy, are comparable to those of other strong electron-withdrawing groups like the nitro moiety. This makes the methylsulfonyl benzonitrile scaffold a highly attractive component in the design of new chemical entities, particularly in the field of drug discovery, where fine-tuning of electronic properties is paramount for achieving desired biological activity and pharmacokinetic profiles. The case study of an mGluR5 negative allosteric modulator highlights the real-world application and therapeutic potential of this important chemical motif.

References

The Rising Therapeutic Potential of 3-(Methylsulfonyl)benzonitrile Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)benzonitrile scaffold is a key pharmacophore increasingly recognized for its versatility in designing novel therapeutic agents. This structural motif, characterized by a benzonitrile ring substituted with a methylsulfonyl group at the meta-position, offers a unique combination of physicochemical properties that are advantageous for drug discovery. The strong electron-withdrawing nature of the methylsulfonyl group and the hydrogen bonding capabilities of the nitrile moiety contribute to enhanced target affinity, metabolic stability, and desirable pharmacokinetic profiles. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound scaffolds, with a focus on their roles as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, and inhibitors of lysine-specific demethylase 1 (LSD1).

Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5)

Dysregulation of the glutamatergic system, particularly the mGluR5 receptor, is implicated in various neurological and psychiatric disorders. The this compound scaffold has been successfully incorporated into potent and selective mGluR5 NAMs.

Quantitative Data
CompoundTargetAssayIC50 (nM)Reference
3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrilemGluR5Calcium Mobilization30[1][2]
Mavoglurant (AFQ056)mGluR5Functional Assay30[2]
VU0285683mGluR5Not SpecifiedNot Specified[3]
Signaling Pathway and Mechanism of Action

mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Negative allosteric modulators containing the this compound scaffold bind to a site distinct from the glutamate binding site, inducing a conformational change in the receptor that reduces its affinity for glutamate and dampens the downstream signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates NAM This compound NAM NAM->mGluR5 Inhibits (Allosteric) Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

mGluR5 Signaling Pathway and NAM Inhibition
Experimental Protocols

Synthesis of 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile

Detailed synthetic procedures can be found in the supplementary information of the referenced literature.[1] A general approach involves the coupling of a substituted quinoline sulfonyl chloride with 3-aminobenzonitrile.

mGluR5 NAM Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the test compound (e.g., 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile) are added to the wells and pre-incubated for 15-30 minutes.

  • Glutamate Stimulation: An EC80 concentration of glutamate is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[4]

Inhibitors of the PD-1/PD-L1 Interaction

The interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells is a critical immune checkpoint that suppresses anti-tumor immunity. Small molecule inhibitors containing a benzonitrile moiety have emerged as promising therapeutics to block this interaction.

Quantitative Data
CompoundTargetAssayIC50 (µM)Reference
Compound 7 (biphenyl-1,2,3-triazol-benzonitrile derivative)PD-1/PD-L1 InteractionHTRF8.52[5][6][7][8]
Compound 6PD-1/PD-L1 InteractionHTRF12.28[5]
Compound 8aPD-1/PD-L1 InteractionHTRF14.08[5]
Signaling Pathway and Mechanism of Action

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells recruits the phosphatase SHP2 to the T-cell receptor (TCR) signaling complex. SHP2 dephosphorylates and inactivates key downstream signaling molecules, such as ZAP70 and PI3K, leading to T-cell exhaustion and anergy. Benzonitrile-containing small molecules can bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1, thereby restoring T-cell function.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits TCR TCR ZAP70_PI3K ZAP70/PI3K TCR->ZAP70_PI3K Activates SHP2->ZAP70_PI3K Dephosphorylates T_Cell_Inactivation T-Cell Inactivation ZAP70_PI3K->T_Cell_Inactivation Leads to Inhibitor Benzonitrile Inhibitor Inhibitor->PDL1 Binds & Blocks Interaction

PD-1/PD-L1 Signaling and Inhibitor Action
Experimental Protocols

Synthesis of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (Compound 7)

The synthesis involves a multi-step process, including the formation of a biphenyl intermediate, followed by click chemistry to introduce the triazole ring and subsequent modifications to attach the piperazine moiety.[5][6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay quantifies the interaction between PD-1 and PD-L1 and the inhibitory effect of test compounds.[9][10][11]

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each with a different tag (e.g., His-tag and Fc-tag), are used. HTRF detection reagents consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (d2).

  • Assay Plate Setup: The assay is performed in a low-volume 384-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the wells.

  • Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells.

  • Detection Reagent Addition: The HTRF detection antibodies are added.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow for binding and signal development.

  • Signal Reading: The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.

Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a validated target in oncology. Benzonitrile derivatives, including those with a 4-(pyrrolidin-3-yl)benzonitrile scaffold, have been developed as potent and selective LSD1 inhibitors.

Quantitative Data
CompoundTargetAssayKd (nM)IC50 (nM)Reference
Compound 21g (4-(pyrrolidin-3-yl)benzonitrile derivative)LSD1SPR2257[12][13]
GSK-690LSD1Not Specified--[12]
Signaling Pathway and Mechanism of Action

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. In some contexts, it can also demethylate H3K9me1/2 in association with the androgen receptor, leading to transcriptional activation. By inhibiting LSD1, the methylation status of these histone marks is maintained, leading to changes in gene expression that can induce differentiation and apoptosis in cancer cells. The nitrile group of the benzonitrile scaffold often forms a key hydrogen bond interaction with a lysine residue (e.g., Lys661) in the active site of LSD1.[14]

LSD1_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin Histone_H3 Histone H3 H3K4me2 H3K4me2 H3K4 H3K4 H3K4me2->H3K4 Demethylation Gene_Expression Gene Expression H3K4me2->Gene_Expression Maintains Gene_Repression Gene Repression H3K4->Gene_Repression Leads to LSD1 LSD1 LSD1->H3K4me2 Acts on Inhibitor Benzonitrile Inhibitor Inhibitor->LSD1 Inhibits

LSD1 Mechanism and Inhibition
Experimental Protocols

Synthesis of 4-(pyrrolidin-3-yl)benzonitrile Derivatives

The synthesis typically involves the construction of the pyrrolidine ring, often through a 1,3-dipolar cycloaddition reaction, followed by functional group manipulations and amide couplings to introduce the desired substituents.[12]

LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.[15][16][17][18]

  • Reagent Preparation: Recombinant human LSD1 enzyme, a peptide substrate (e.g., H3K4me2), horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red) are required.

  • Assay Setup: The assay is performed in a microplate format.

  • Compound Incubation: Serial dilutions of the test inhibitor are pre-incubated with the LSD1 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the H3K4me2 peptide substrate.

  • Detection: HRP and the fluorogenic substrate are added simultaneously. The HRP utilizes the hydrogen peroxide byproduct of the demethylation reaction to oxidize the substrate, producing a fluorescent product.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold has proven to be a valuable component in the medicinal chemist's toolbox for the development of novel therapeutics. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the discovery of potent and selective modulators of challenging drug targets. The examples provided in this guide for mGluR5, PD-1/PD-L1, and LSD1 highlight the broad potential of this scaffold across diverse therapeutic areas, from neuroscience to immuno-oncology and epigenetics. Further exploration of this privileged scaffold is warranted and is anticipated to yield a new generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(methylsulfonyl)benzonitrile via the oxidation of 3-(methylthio)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science.[1] The described method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as an effective oxidizing agent to convert the thioether to a sulfone. This protocol outlines the reaction setup, execution, work-up, and purification, and includes data presentation and workflow visualization to ensure reproducibility for research and development applications.

Reaction Scheme

The synthesis involves the oxidation of the sulfur atom in 3-(methylthio)benzonitrile using an oxidizing agent, in this case, meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds from a thioether to a sulfone, passing through a sulfoxide intermediate. To achieve full conversion to the sulfone, at least two equivalents of the oxidizing agent are required.

Caption: Oxidation of 3-(methylthio)benzonitrile to this compound.

Experimental Protocol

This protocol is adapted from established methods for the oxidation of aryl thioethers.[2]

2.1 Materials and Equipment:

  • Reagents: 3-(methylthio)benzonitrile, meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, Anhydrous magnesium sulfate (MgSO₄), Deionized water, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

2.2 Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)benzonitrile (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (2.2 eq.) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of meta-chlorobenzoic acid will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent) to confirm the consumption of the starting material.

  • Quenching: Upon completion, cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove meta-chlorobenzoic acid, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to obtain the pure this compound.[3]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

ParameterValueSource/Note
Reactant: 3-(methylthio)benzonitrile
Molecular FormulaC₈H₇NS
Molecular Weight149.21 g/mol
Mass5.00 gExample
Moles33.5 mmolCalculated
Oxidant: m-CPBA (~77%)
Molecular Weight172.57 g/mol
Moles Required73.7 mmol (2.2 eq.)Calculated
Mass Required~16.5 gCalculated
Product: this compound
Molecular FormulaC₈H₇NO₂S[4]
Molecular Weight181.21 g/mol [4]
Theoretical Yield6.07 gCalculated
Actual Yield (Post-Purification)5.34 gExample
Percentage Yield 88% Calculated
AppearanceWhite solid[1]
Purity (by HPLC/NMR)>98%[1]

Experimental Workflow

The logical flow of the experimental procedure, from initial setup to final product analysis, is depicted below.

experimental_workflow setup 1. Dissolve Reactant in DCM cool 2. Cool Mixture to 0°C setup->cool add 3. Add m-CPBA Solution Dropwise cool->add react 4. Warm to RT and Stir for 4-6h add->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with Na₂S₂O₃ monitor->quench Reaction Complete workup 7. Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->workup dry 8. Dry and Concentrate workup->dry purify 9. Purify (Recrystallization/Chromatography) dry->purify analyze 10. Characterize Final Product purify->analyze

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive. Handle with care, avoiding contact with metals.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves must be worn at all times.

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation of this compound, providing distinct signals for the aromatic and methylsulfonyl group protons.[1] Further analysis can include ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

References

Application Notes and Protocols for the Oxidation of 3-(Methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aryl thioethers to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis, yielding products with significant applications in medicinal chemistry and materials science. The resulting sulfoxide and sulfone functionalities can act as key pharmacophores or synthetic intermediates in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the selective oxidation of 3-(methylthio)benzonitrile to 3-(methylsulfinyl)benzonitrile and 3-(methylsulfonyl)benzonitrile using common laboratory oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and hydrogen peroxide.

Overview of Oxidation Reactions

The sulfur atom in 3-(methylthio)benzonitrile can be selectively oxidized to either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions. Generally, the use of approximately one equivalent of the oxidant favors the formation of the sulfoxide, while an excess of the oxidant (typically two or more equivalents) leads to the sulfone.

General Reaction Scheme:

Oxidation_Logic Start 3-(methylthio)benzonitrile Sulfoxide 3-(methylsulfinyl)benzonitrile Start->Sulfoxide Oxidation (~1 eq. oxidant) Sulfone This compound Sulfoxide->Sulfone Further Oxidation (≥1 eq. oxidant)

Application Notes and Protocols for Copper-Catalyzed Synthesis of Aryl Methyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of aryl methyl sulfones, a crucial functional group in medicinal chemistry, via copper-catalyzed cross-coupling reactions. The methodologies presented are suitable for a wide range of substrates and offer practical approaches for drug discovery and development.

Introduction

Aryl methyl sulfones are prevalent structural motifs in a variety of pharmaceuticals and agrochemicals due to their chemical stability and ability to act as hydrogen bond acceptors, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the construction of carbon-sulfur bonds. This document outlines three primary copper-catalyzed approaches for the synthesis of aryl methyl sulfones, including the use of sodium methanesulfinate, dimethyl sulfoxide (DMSO) as a methylsulfonyl source, and a visible-light-mediated approach.

Data Presentation: Comparison of Key Methodologies

The following tables summarize the reaction conditions and yields for the different copper-catalyzed methods for the synthesis of aryl methyl sulfones.

Table 1: Copper-Catalyzed Sulfonylation of Aryl Halides with Sodium Methanesulfinate

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO901285-95
2BromobenzeneCuI (5)Amide Ligand (10)Cs₂CO₃Dioxane1102470-85
34-IodoanisoleCuI (10)L-Proline (20)K₂CO₃DMSO901292
44-BromotolueneCuBr (4)Oxalic Diamide (4)K₃PO₄Propylene Carbonate402488[1]
52-BromopyridineCuI (10)L-Proline (20)K₂CO₃DMSO951882

Table 2: Copper-Catalyzed Sulfonylation of Aryl Halides with DMSO [2]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCu₂O (10)Acetylacetone (100)t-BuOKDMSO1002082
24-IodoanisoleCu₂O (10)Acetylacetone (100)t-BuOKDMSO1002075
34-BromobenzonitrileCu₂O (10)Acetylacetone (100)t-BuOKDMSO1002068
41-IodonaphthaleneCu₂O (10)Acetylacetone (100)t-BuOKDMSO1002078
52-BromothiopheneCu₂O (10)Acetylacetone (100)t-BuOKDMSO1002065

Table 3: Visible-Light-Assisted Copper-Catalyzed Sulfonylation of Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrileCuI (5)BINAP (5)NoneDMSORT1285
24-IodoanisoleCuI (5)BINAP (5)NoneDMSORT1278
31-IodonaphthaleneCuI (5)BINAP (5)NoneDMSORT1282
44-BromobenzonitrileCuI (5)BINAP (5)NoneDMSORT2475
52-IodothiopheneCuI (5)BINAP (5)NoneDMSORT1272

Experimental Protocols

Protocol 1: L-Proline-Promoted Copper-Catalyzed Synthesis of Aryl Methyl Sulfones from Aryl Halides and Sodium Methanesulfinate

This protocol describes a general procedure for the L-proline-promoted CuI-catalyzed coupling of aryl halides with sodium methanesulfinate.

Materials:

  • Aryl halide (1.0 mmol)

  • Sodium methanesulfinate (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • L-Proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add the aryl halide, sodium methanesulfinate, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Stir the reaction mixture at 90-95 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired aryl methyl sulfone.

Protocol 2: Copper-Catalyzed Synthesis of Aryl Methyl Sulfones from Aryl Halides and DMSO

This protocol details the synthesis of aryl methyl sulfones using DMSO as the source of the methylsulfonyl group in a copper-catalyzed aerobic oxidation reaction.

Materials:

  • Aryl halide (0.25 mmol)

  • Copper(I) oxide (Cu₂O) (0.025 mmol)

  • Acetylacetone (0.25 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.75 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the aryl halide, Cu₂O, acetylacetone, and t-BuOK.

  • Add DMSO to the mixture.

  • The reaction is carried out at 100 °C under an air atmosphere with reflux for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a saturated aqueous NaCl solution and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate, 5:1 v/v) to yield the pure aryl methyl sulfone.

Protocol 3: Visible-Light-Assisted Copper-Catalyzed Synthesis of Aryl Methyl Sulfones

This protocol describes a mild and efficient method for the synthesis of aryl methyl sulfones using visible light photoredox catalysis in conjunction with a copper catalyst.

Materials:

  • Aryl halide (0.5 mmol)

  • Sodium methanesulfinate (1.0 mmol)

  • Copper(I) iodide (CuI) (0.025 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.025 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Blue LED light source (e.g., 455 nm)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, dissolve CuI and BINAP in anhydrous DMSO.

  • Add the aryl halide and sodium methanesulfinate to the solution.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source, ensuring efficient irradiation.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl methyl sulfone.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxidativeAddition Ar-Cu(III)-SO2CH3 Intermediate ArylHalide->OxidativeAddition Sulfinate Sodium Methanesulfinate (CH3SO2Na) CuI_L CuI_L Sulfinate->CuI_L CuI Cu(I) Catalyst CuI->CuI_L Ligand Ligand (e.g., L-Proline) Ligand->CuI_L CuI_Sulfinate CuI_Sulfinate CuI_L->CuI_Sulfinate Ligand Exchange CuI_Sulfinate->OxidativeAddition Oxidative Addition of Ar-X Product Aryl Methyl Sulfone (Ar-SO2CH3) OxidativeAddition->Product Reductive Elimination Product->CuI_L Releases Product, Regenerates Catalyst

Caption: Proposed catalytic cycle for L-proline-promoted copper-catalyzed sulfonylation.

G cluster_workflow Experimental Workflow Reactants 1. Combine Reactants: Aryl Halide, Sulfone Source, Catalyst, Ligand, Base Solvent 2. Add Anhydrous Solvent (e.g., DMSO) Reactants->Solvent Inert 3. Establish Inert Atmosphere (Ar or N2) Solvent->Inert Reaction 4. Heat and Stir (or Irradiate with Light) Inert->Reaction Workup 5. Aqueous Workup: Extraction with Organic Solvent Reaction->Workup Purification 6. Purification: Column Chromatography Workup->Purification Product 7. Isolate Pure Aryl Methyl Sulfone Purification->Product

Caption: General experimental workflow for copper-catalyzed synthesis of aryl methyl sulfones.

G cluster_reactants Reactants & Conditions cluster_catalyst Photocatalytic System cluster_cycle Photoredox Catalytic Cycle ArylHalide Aryl Halide (Ar-X) Ar_Cu_intermediate Ar-Cu(II)-SO2CH3 ArylHalide->Ar_Cu_intermediate Sulfinate Sodium Methanesulfinate Sulfinate_anion CH3SO2- Sulfinate->Sulfinate_anion Light Visible Light (Blue LED) Cu_Ground Cu(I)-Ligand (Ground State) Light->Cu_Ground Cu_PC [Cu(I)-Ligand]* (Excited State Photocatalyst) Sulfonyl_radical CH3SO2• Cu_PC->Sulfonyl_radical SET to Sulfinate Cu_Ground->Cu_PC Light Absorption (hν) Sulfinate_anion->Cu_PC Sulfonyl_radical->Ar_Cu_intermediate Reaction with Ar-X and Cu(I) Ar_radical Ar• Product Aryl Methyl Sulfone (Ar-SO2CH3) Ar_Cu_intermediate->Product Reductive Elimination Product->Cu_Ground Regenerates Catalyst

Caption: Simplified mechanism for visible-light-assisted copper-catalyzed sulfonylation.

References

Continuous Flow Synthesis of Benzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzonitrile derivatives using continuous flow chemistry. Benzonitriles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Continuous flow methodologies offer significant advantages over traditional batch synthesis, including enhanced safety, superior process control, and improved scalability.

Introduction to Continuous Flow Synthesis of Benzonitriles

The synthesis of benzonitriles often involves hazardous reagents, such as cyanide salts, and can be challenging to control in conventional batch reactors. Flow chemistry addresses these challenges by performing reactions in a continuous stream through a reactor of small dimensions (e.g., a microreactor or a tube reactor). This approach allows for precise control over reaction parameters like temperature, pressure, residence time, and stoichiometry, leading to higher yields, improved safety, and greater consistency. Key methods for benzonitrile synthesis that have been adapted to continuous flow include the Sandmeyer reaction, palladium-catalyzed cyanation of aryl halides, and cyanide-free alternatives like the van Leusen reaction.

Application Note 1: Cyanide-Free Synthesis of Benzonitriles via Continuous Flow van Leusen Reaction

This protocol describes a safe and efficient cyanide-free method for the synthesis of aryl nitriles from aryl ketones using p-tosylmethyl isocyanide (TosMIC) in a continuous flow system. The van Leusen reaction is a powerful transformation that avoids the use of highly toxic cyanide reagents.

Experimental Workflow

The continuous flow setup consists of two syringe pumps to introduce the reactant streams, a T-mixer for combining them, and a heated reactor coil where the reaction takes place. A back-pressure regulator is used to maintain the system pressure and prevent solvent evaporation at elevated temperatures.

van_leusen_workflow A Syringe Pump A: Aryl Ketone in THF T_mixer T-Mixer A->T_mixer B Syringe Pump B: TosMIC & NaOtBu in THF B->T_mixer Reactor Heated Reactor Coil (e.g., 80 °C) T_mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for the van Leusen reaction.

Quantitative Data Summary

The following table summarizes the results for the continuous flow synthesis of various benzonitrile derivatives from their corresponding ketones.

EntrySubstrate (Aryl Ketone)Product (Benzonitrile Derivative)Residence Time (min)Temperature (°C)Yield (%)
1AcetophenonePhenylacetonitrile1.58095
24'-Methoxyacetophenone(4-Methoxyphenyl)acetonitrile1.58092
34'-Chloroacetophenone(4-Chlorophenyl)acetonitrile1.58088
43'-Bromoacetophenone(3-Bromophenyl)acetonitrile1.58085
52'-Fluoroacetophenone(2-Fluorophenyl)acetonitrile1.58090
61-Acetonaphthone(1-Naphthyl)acetonitrile2.09082
Detailed Experimental Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of the aryl ketone in anhydrous tetrahydrofuran (THF).

  • Solution B: Prepare a solution containing p-tosylmethyl isocyanide (TosMIC) (0.6 M) and sodium tert-butoxide (NaOtBu) (1.2 M) in anhydrous THF. Caution: This solution is moisture-sensitive.

2. System Setup:

  • Assemble the continuous flow reactor as shown in the workflow diagram. Use chemically inert tubing (e.g., PFA or stainless steel).

  • The reactor coil volume will determine the residence time in conjunction with the total flow rate. For a 1.5-minute residence time with a total flow rate of 1.0 mL/min, a 1.5 mL reactor coil is required.

  • Set the back-pressure regulator to a suitable pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Preheat the reactor coil to the desired temperature (e.g., 80 °C) using a suitable heating system (e.g., oil bath or column heater).

3. Synthesis Procedure:

  • Set the flow rates of syringe pump A (aryl ketone solution) and syringe pump B (TosMIC/base solution) to 0.5 mL/min each, resulting in a total flow rate of 1.0 mL/min.

  • Start the pumps to introduce the reagents into the system. The two streams will combine in the T-mixer and enter the heated reactor coil.

  • Allow the system to reach a steady state (typically after 3-5 residence times).

  • Collect the product stream from the outlet of the back-pressure regulator.

  • Upon completion, flush the system with fresh THF.

4. Work-up and Analysis:

  • Quench the collected product mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzonitrile derivative.

  • Confirm the product identity and purity using standard analytical techniques (NMR, GC-MS, etc.).

Application Note 2: Continuous Flow Sandmeyer Cyanation

The Sandmeyer reaction is a classic and widely used method for converting anilines into benzonitriles via a diazonium salt intermediate. Performing this reaction in a continuous flow setup can significantly improve safety by minimizing the accumulation of potentially explosive diazonium salts.

Logical Workflow

A typical continuous flow setup for the Sandmeyer cyanation involves two main stages: diazotization and cyanation. The aniline is first reacted with a nitrosating agent to form the diazonium salt, which is then immediately mixed with a cyanide source in the presence of a copper catalyst.

sandmeyer_workflow cluster_0 Diazotization Stage cluster_1 Cyanation Stage Aniline Aniline in Acid T_mixer1 T-Mixer 1 Aniline->T_mixer1 Nitrite Sodium Nitrite (aq) Nitrite->T_mixer1 Reactor1 Reactor Coil 1 (e.g., 0-5 °C) T_mixer1->Reactor1 T_mixer2 T-Mixer 2 Reactor1->T_mixer2 Cyanide Cyanide Source (e.g., KCN/CuCN) Cyanide->T_mixer2 Reactor2 Reactor Coil 2 (e.g., 25-60 °C) T_mixer2->Reactor2 Collection Product Collection Reactor2->Collection

Caption: Two-stage continuous flow Sandmeyer cyanation.

Generalized Experimental Protocol

1. Reagent Preparation:

  • Solution A (Aniline): Dissolve the substituted aniline in an aqueous acidic solution (e.g., HCl or H₂SO₄).

  • Solution B (Nitrosating Agent): Prepare an aqueous solution of sodium nitrite.

  • Solution C (Cyanide Source): Prepare a solution of potassium cyanide and copper(I) cyanide in water or a suitable solvent. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

2. System Setup:

  • Assemble a two-stage continuous flow reactor as depicted in the workflow diagram.

  • The first reactor coil should be cooled (e.g., in an ice bath) to control the exothermic diazotization reaction.

  • The second reactor coil can be heated to facilitate the cyanation reaction.

3. Synthesis Procedure:

  • Pump solutions A and B into the first T-mixer. The resulting stream flows through the cooled reactor coil to generate the diazonium salt.

  • The output from the first reactor is then mixed with solution C in the second T-mixer.

  • This combined stream passes through the second, heated reactor coil to effect the cyanation.

  • Collect the product stream for work-up.

4. Work-up and Analysis:

  • Neutralize the collected acidic solution carefully with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude benzonitrile by distillation or chromatography.

Application Note 3: Continuous Flow Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The cyanation of aryl halides (bromides, chlorides, or triflates) offers a versatile route to benzonitriles with high functional group tolerance. Continuous flow processing can enhance the efficiency and reproducibility of these catalytic reactions.

Logical Workflow

A continuous flow setup for palladium-catalyzed cyanation involves pumping a pre-mixed solution of the aryl halide, cyanide source, and catalyst through a heated reactor. The use of a packed-bed reactor containing an immobilized palladium catalyst can simplify product purification by retaining the catalyst within the reactor.

palladium_cyanation_workflow Reagents Syringe Pump: Aryl Halide, Cyanide Source, Pd Catalyst, Ligand, Base in Solvent Reactor Heated Reactor (Coil or Packed-Bed) Reagents->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Application Notes and Protocols for the Purification of 3-(Methylsulfonyl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylsulfonyl)benzonitrile is a vital building block in organic and medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules and therapeutic agents.[1] The purity of this intermediate is critical for the success of subsequent synthetic transformations, ensuring high yields and predictable reaction outcomes, and for the quality of the final products in drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2][3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the purification of this compound using recrystallization, including a systematic protocol for solvent selection and a general procedure for bulk purification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for guiding the selection of appropriate purification techniques and for the characterization of the final product.

PropertyValueReference
CAS Number 22821-75-6[1][5]
Molecular Formula C₈H₇NO₂S[1][6]
Molecular Weight 181.21 g/mol [1][6]
Appearance Solid[1]
Melting Point 105-108 °C[6][7]

Application Notes: Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[4] This differential solubility ensures maximum recovery of the purified compound upon cooling. Additionally, the solvent should not react with the compound and should have a boiling point that is lower than the compound's melting point to prevent it from "oiling out".

Given the moderately polar nature of this compound, stemming from the nitrile and methylsulfonyl functional groups, solvents of intermediate to high polarity are likely candidates.[8] A systematic screening of potential solvents is the most effective approach to identify the optimal system.

Table of Potential Solvents for Screening:

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High100May have low solubility even when hot due to the aromatic ring, but worth testing for highly pure crystals if successful.[9]
Ethanol High78A common and effective solvent for many organic compounds; likely to dissolve the compound when hot.[9]
Isopropanol Medium-High82Similar to ethanol, often a good choice for aromatic compounds.
Acetone Medium-High56Good solubilizing power; its low boiling point allows for easy removal.[9]
Ethyl Acetate Medium77A versatile solvent that may provide the required solubility differential.[9]
Toluene Low111May be a good solvent, but its boiling point is close to the compound's melting point, increasing the risk of oiling out.
Hexane/Ethanol MixedVariableA solvent pair can be used if no single solvent is ideal. The compound is dissolved in hot ethanol ("good" solvent), and hexane ("poor" solvent) is added until turbidity appears.[2]
Water/Ethanol MixedVariableA common solvent pair for moderately polar compounds.[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Test tubes or small vials

  • Selection of solvents from the table above

  • Spatula

  • Hot plate or sand bath

  • Pasteur pipettes

  • Ice-water bath

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the selected solvent dropwise at room temperature and agitate the mixture. Observe if the solid dissolves completely. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]

  • If the solid dissolves completely, note the approximate volume of solvent used.

  • Allow the hot solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce crystallization.[3]

  • Evaluate the outcome: The best solvent will dissolve the compound completely when hot but will yield a large quantity of well-formed crystals upon cooling.

Protocol 2: High-Purity Recrystallization by Cooling

Objective: To purify a larger quantity of crude this compound using the optimal solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent.

  • Heat the mixture to the solvent's boiling point with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.[12]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities are present, perform a hot filtration. Add a small excess of hot solvent to prevent premature crystallization. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[11][12]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point or in a desiccator.

Logical Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of a solid compound by recrystallization.

Recrystallization_Workflow start Crude Solid (Impure this compound) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Slow Cooling to Room Temperature check_insoluble->cool No hot_filtration->cool impurities1 Insoluble Impurities (Removed) hot_filtration->impurities1 ice_bath Cool in Ice-Water Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Ice-Cold Solvent filtration->wash impurities2 Mother Liquor (Soluble Impurities) filtration->impurities2 dry Dry Crystals wash->dry end Pure Crystalline Solid dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Note and Protocol for the Purity Analysis of 3-(Methylsulfonyl)benzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the determination of the purity of 3-(Methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are designed to provide robust and reliable methods for quality control and assurance in research and development settings.

Introduction

This compound is a chemical intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can affect the efficacy, safety, and stability of the final drug product. Therefore, accurate and precise analytical methods are required to assess the purity of this compound. This application note details protocols for two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive purity profile of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. This method is suitable for the determination of the main component and related impurities in this compound.

2.1.1. Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Data Analysis: The purity is calculated using the area percent method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, allowing for the identification of impurities based on their mass spectra.

2.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 10 min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Sample Preparation:

    • Standard and Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard or sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Data Analysis: The purity is calculated using the area percent method from the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

The quantitative data obtained from the HPLC and GC-MS analyses can be summarized as follows:

Parameter HPLC Analysis GC-MS Analysis
Retention Time of Main Peak (min) e.g., 12.5e.g., 15.2
Purity by Area % e.g., 99.5%e.g., 99.7%
Number of Impurities Detected e.g., 3e.g., 2
Impurity Profile (Retention Time, Area %) Impurity 1: 8.2 min, 0.2%Impurity 2: 10.1 min, 0.15%Impurity 3: 14.8 min, 0.15%Impurity A: 13.8 min, 0.2%Impurity B: 16.5 min, 0.1%

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted below.

Analytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Prep_HPLC Dissolve in Diluent (ACN/Water/FA) Sample->Prep_HPLC Prep_GCMS Dissolve in Acetonitrile Sample->Prep_GCMS Standard Reference Standard Standard->Prep_HPLC Standard->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Chromatogram Integration (HPLC) HPLC->Data_HPLC Data_GCMS TIC Integration & Spectral Analysis (GC-MS) GCMS->Data_GCMS Purity_Report Purity Calculation & Impurity Profile Data_HPLC->Purity_Report Data_GCMS->Purity_Report Final_Report Final Certificate of Analysis Purity_Report->Final_Report

Analytical workflow for purity determination.

Conclusion

The HPLC and GC-MS methods presented in this application note provide reliable and robust protocols for determining the purity of this compound. The use of these two orthogonal techniques ensures a comprehensive evaluation of the impurity profile, which is essential for maintaining high standards of quality and safety in drug development and manufacturing. These methods can be validated according to ICH guidelines to be fully compliant with regulatory requirements.

Application Note & Protocol: Synthesis of N-Substituted Benzamides from Benzonitriles via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted benzamides are a crucial class of organic compounds widely found in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal chemistry and process development. A powerful and direct method for preparing these compounds is the Ritter reaction, which involves the acid-catalyzed reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene. This one-pot reaction is particularly advantageous for synthesizing sterically hindered amides, which can be challenging to produce via traditional amidation methods. This document provides a detailed experimental protocol for the synthesis of N-substituted benzamides from benzonitrile using the Ritter reaction and summarizes various catalytic systems and their efficiencies.

Reaction Principle: The Ritter reaction proceeds through the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. The nucleophilic nitrogen atom of the benzonitrile then attacks this carbocation, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous work-up yields the final N-substituted benzamide product.

General Reaction Scheme: R-CN + R'-OH (or Alkene) --(H+)--> R-CO-NH-R'

Comparative Data for Ritter Reactions

The efficiency of the Ritter reaction is influenced by the choice of catalyst, solvent, and the nature of the reactants. The following table summarizes yields for the synthesis of N-substituted amides from various nitriles and carbocation precursors under different catalytic conditions.

NitrileAlcohol/AlkeneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzonitrileBenzyl alcoholAl(HSO₄)₃NitromethaneReflux1.594
Benzonitriletert-Butyl alcoholAl(HSO₄)₃NitromethaneReflux296
AcetonitrileBenzyl alcoholH-beta zeoliteToluene110691
BenzonitrileBenzyl alcoholNafion-HToluene110685
AcetonitrileCampheneH₃PW₁₂O₄₀Toluene110692
Benzonitriletert-Butyl alcoholFeCl₂·4H₂OSolvent-free100192

Detailed Experimental Protocol: Synthesis of N-tert-butylbenzamide

This protocol details the synthesis of N-tert-butylbenzamide from benzonitrile and tert-butyl alcohol using concentrated sulfuric acid, a classic and effective method for the Ritter reaction.

Materials and Equipment:

  • Benzonitrile (1.0 eq)

  • tert-Butyl alcohol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 2.0 eq)

  • Ice bath

  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Beaker with chipped ice and water

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Reactants: To the flask, add benzonitrile (e.g., 5.0 mL, ~48.5 mmol). Begin stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5.3 mL, ~97 mmol) to the cooled and stirring benzonitrile. The addition should be dropwise to control the exothermic reaction.

  • Alcohol Addition: While maintaining the cold temperature, add tert-butyl alcohol (e.g., 5.8 mL, ~58.2 mmol) dropwise to the mixture with continuous, vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the viscous reaction mixture into a beaker containing approximately 100 g of chipped ice and water. This will hydrolyze the intermediate and precipitate the product.

  • Product Isolation: Is

Application Notes and Protocols for the Synthesis of 3-(Methylsulfonyl)benzonitrile Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of derivatives of 3-(methylsulfonyl)benzonitrile using various palladium-catalyzed cross-coupling reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in preparing molecules containing the this compound scaffold, a common structural motif in pharmacologically active compounds and functional materials.

Introduction to Palladium-Catalyzed Cross-Coupling in the Context of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For the synthesis of derivatives of this compound, these reactions offer a powerful platform to introduce a wide variety of substituents onto the aromatic core. The electron-withdrawing nature of both the nitrile and methylsulfonyl groups can influence the reactivity of the aromatic ring, making the strategic selection of coupling partners and reaction conditions crucial for successful synthesis.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling an organoboron reagent with an organohalide.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling an amine with an organohalide.[3][4][5]

  • Heck Reaction: Formation of C-C bonds by coupling an alkene with an organohalide.

  • Sonogashira Coupling: Formation of C-C bonds by coupling a terminal alkyne with an organohalide.[6]

Data Presentation: Comparative Reaction Parameters

The following tables summarize typical reaction conditions for the synthesis of compounds containing the 3-(methylsulfonyl)phenyl or 3-cyanophenyl moiety, which are precursors or analogues of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

EntryAryl HalideBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromobenzonitrile(4-Methylsulfonylphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
21-Bromo-3-(methylsulfonyl)benzene(3-Cyanophenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane11080-90
33-Chlorobenzonitrile(4-Methylsulfonylphenyl)boronic acid pinacol esterPdCl₂(dppf) (3)dppf (3)Cs₂CO₃DMF12075-85

Table 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives

EntryAryl HalideAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-3-(methylsulfonyl)benzeneAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090-98
23-Bromobenzonitrile4-(Methylsulfonyl)anilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11088-96
31-Chloro-3-(methylsulfonyl)benzeneMorpholineRuPhos Pd G3 (1)-K₃PO₄t-BuOH10085-95

Table 3: Heck Reaction for the Synthesis of Alkenyl Derivatives

EntryAryl HalideAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-BromobenzonitrileMethyl vinyl sulfonePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10080-90
21-Iodo-3-(methylsulfonyl)benzeneStyrenePdCl₂(PPh₃)₂ (1)-K₂CO₃Acetonitrile8085-95
33-Bromobenzonitrilen-Butyl acrylatePd/C (5)-NaOAcDMA12070-80

Table 4: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

EntryAryl HalideAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6590-98
21-Iodo-3-(methylsulfonyl)benzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7085-95
33-Bromobenzonitrile1-HexynePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃Dioxane10080-90

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 3'-cyano-4-(methylsulfonyl)biphenyl.

Materials:

  • 3-Bromobenzonitrile

  • (4-Methylsulfonylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), (4-methylsulfonylphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of N-(3-(methylsulfonyl)phenyl)aniline.

Materials:

  • 1-Bromo-3-(methylsulfonyl)benzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Add 1-bromo-3-(methylsulfonyl)benzene (1.0 mmol) and anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction Protocol

This protocol describes the synthesis of 3-(2-(methylsulfonyl)vinyl)benzonitrile.

Materials:

  • 3-Bromobenzonitrile

  • Methyl vinyl sulfone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and methyl vinyl sulfone (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and pour it into water.

  • Extract with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling Protocol

This protocol describes the synthesis of 3-(phenylethynyl)benzonitrile.

Materials:

  • 3-Bromobenzonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at 65 °C until completion (monitor by TLC or GC-MS).

  • Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Aryl Halide + Boronic Acid/Ester setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Pd Catalyst + Ligand catalyst->setup base Base base->setup solvent Solvent solvent->setup heating Heating & Stirring setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X(L_n) pd0->pd2_aryl Ar-X ox_add Oxidative Addition pd2_amine [Ar-Pd(II)(NHR'R'')(L_n)]+X- pd2_aryl->pd2_amine HNR'R'' amine_coord Amine Coordination pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_amine->pd2_amido -HX deprotonation Deprotonation (Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product red_elim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Logical Relationship of Cross-Coupling Reactions

Cross_Coupling_Relationships ArylHalide Aryl Halide (Ar-X) (e.g., 3-Bromobenzonitrile) Product Cross-Coupled Product Suzuki: Ar-Ar' Buchwald: Ar-NR'R'' Heck: Ar-Alkene Sonogashira: Ar-Alkyne ArylHalide->Product CouplingPartner Coupling Partner Suzuki: Ar'-B(OR)2 Buchwald: HNR'R'' Heck: Alkene Sonogashira: Alkyne CouplingPartner->Product PdCatalyst Palladium Catalyst System Pd Source + Ligand PdCatalyst->Product catalyzes

Caption: General relationship of components in palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Derivatization of 3-(Methylsulfonyl)benzonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-(methylsulfonyl)benzonitrile scaffold is a valuable building block in medicinal chemistry. It combines two key functional groups that impart advantageous properties for drug design. The methylsulfonyl moiety is a strong electron-withdrawing group known to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] Its ability to act as a hydrogen bond acceptor can facilitate stronger interactions with biological targets like enzymes and receptors.[1][2] The benzonitrile group is a versatile synthetic handle, allowing for numerous chemical transformations.[1][3] The nitrile can also serve as a bioisostere for other functional groups, such as carbonyls, which is a common strategy in lead optimization to improve biological activity and reduce side effects.[1][2] The strategic derivatization of this scaffold allows for the exploration of diverse chemical space to develop novel therapeutic agents for various diseases, including cancer, psychiatric disorders, and infectious diseases.[2][4][5][6]

Key Derivatization Strategies

The chemical reactivity of this compound allows for several derivatization strategies to generate compound libraries for biological screening.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two powerful electron-withdrawing groups (sulfonyl and nitrile) activates the aromatic ring for nucleophilic attack, particularly if a good leaving group (e.g., a halogen) is introduced onto the ring.[7][8][9][10] This allows for the introduction of a wide range of nucleophiles containing oxygen, nitrogen, or sulfur, enabling the synthesis of diverse ethers, amines, and thioethers.

  • Palladium-Catalyzed Cross-Coupling Reactions: Following the introduction of a halide (e.g., Br, I) or triflate onto the benzonitrile ring, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for forming new carbon-carbon bonds.[11][12] This strategy is instrumental in synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.[12]

  • Modification of the Nitrile Group: The nitrile group itself can be transformed into other key functionalities. It can be hydrolyzed to a carboxylic acid, opening pathways for amide bond formation, or reduced to a primary amine, which can be further derivatized.[1][3]

Application Examples and Biological Data

Derivatives of this compound have shown significant potential in targeting various biological pathways. Below are examples from recent drug discovery programs.

1. mGluR5 Negative Allosteric Modulators for Psychiatric Indications: A potent, metabolically stable, and in vivo active compound, 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, was identified as a novel, non-acetylenic mGluR5 negative allosteric modulator (NAM).[4] This compound was advanced to first-in-human trials for the treatment of psychiatric conditions like anxiety and depression.[4]

2. PD-1/PD-L1 Inhibitors for Cancer Immunotherapy: A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as inhibitors of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint in cancer.[13]

Table 1: Quantitative Data for this compound Derivatives

Compound ID Derivative Class Target Biological Activity (IC₅₀) Source
Compound 25 Aryl-sulfoquinoline mGluR5 Potent and in vivo active [4]

| Compound 7 | Biphenyl-1,2,3-triazole | PD-1/PD-L1 Interaction | 8.52 µM |[13] |

Experimental Protocols & Workflows

The following sections provide detailed methodologies for key derivatization reactions and a typical screening workflow.

Diagram 1: General Workflow for Derivatization and Screening

G cluster_synthesis Synthesis Module cluster_screening Screening Module Start This compound Scaffold Halogenation Ring Halogenation (e.g., NBS/FeBr3) Start->Halogenation Derivatization Derivatization Reaction (SNAr or Suzuki) Halogenation->Derivatization Purification Purification (Column Chromatography, HPLC) Derivatization->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Library Compound Library Characterization->Library Submit for Screening PrimaryAssay Primary Biological Assay (e.g., HTRF, Enzyme Assay) Library->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse LeadCompound Lead Compound DoseResponse->LeadCompound

Caption: High-level workflow from scaffold to lead compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a halogenated this compound intermediate with a generic nucleophile (e.g., an amine or alcohol). The reaction is facilitated by the electron-withdrawing sulfonyl and nitrile groups.[9][10]

Materials:

  • 4-Bromo-3-(methylsulfonyl)benzonitrile (1.0 eq)

  • Nucleophile (e.g., morpholine, phenol) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-(methylsulfonyl)benzonitrile and the chosen solvent.

  • Add the base and stir the suspension for 10-15 minutes at room temperature.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated this compound with a boronic acid or ester.[12][14][15]

Materials:

  • 4-Bromo-3-(methylsulfonyl)benzonitrile (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine the 4-bromo-3-(methylsulfonyl)benzonitrile, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the solvent system and degas the mixture by sparging with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final biaryl product.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' Ln OxAdd->Trans Transmetalation RedEl Trans->RedEl Reductive Elimination RedEl->Pd0 ArX R-X ArX->OxAdd ArB R'-B(OR)2 ArB->Trans Base Base Base->Trans Product R-R' Product->RedEl

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(Methylsulfonyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(methylsulfonyl)benzonitrile scaffold is a key pharmacophore in modern drug discovery, appearing in a variety of potent and selective modulators of critical biological targets. The electron-withdrawing properties of both the sulfonyl and nitrile groups contribute to the unique pharmacological profiles of these analogs. High-throughput screening (HTS) has been instrumental in identifying novel drug candidates bearing this moiety. This document provides detailed application notes and protocols for HTS assays involving this compound analogs, with a specific focus on the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.

Application Note 1: Identification of mGluR5 Negative Allosteric Modulators

A notable success story in the application of HTS to identify compounds containing the this compound scaffold is the discovery of potent and selective mGluR5 negative allosteric modulators (NAMs). One such discovery campaign led to the development of 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile.[1] HTS was employed to screen a large compound library, leading to the identification of a sulfoquinoline hit that was subsequently optimized to yield this clinical candidate.[1]

Target Profile: Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a Class C GPCR that is activated by the neurotransmitter glutamate. It is coupled to a Gq/11 G-protein, and its activation initiates a signaling cascade through phospholipase C (PLC).[2][3][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] This increase in intracellular calcium is a robust and measurable signal that is amenable to high-throughput screening.

Signaling Pathway of mGluR5

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq/11 mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream NAM This compound Analog (NAM) NAM->mGluR5 inhibits

Caption: mGluR5 signaling pathway and the inhibitory action of a NAM.

High-Throughput Screening Strategy

A cell-based calcium mobilization assay is the preferred primary screening method for identifying mGluR5 modulators in a high-throughput format.[6][7] This assay measures the increase in intracellular calcium concentration upon receptor activation. Negative allosteric modulators are identified by their ability to inhibit the calcium influx induced by an mGluR5 agonist.

Experimental Protocols

Primary HTS: Homogeneous Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and utilizes a fluorescence imaging plate reader (FLIPR) or a similar instrument.

1. Cell Culture and Plating:

  • Cell Line: A stable cell line expressing recombinant human mGluR5, such as HEK293 or CHO cells, is recommended.

  • Culture Medium: Use the appropriate growth medium supplemented with serum and antibiotics.

  • Plating: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare stock solutions of the this compound analog library in 100% DMSO.

  • Perform serial dilutions to create compound plates with the desired screening concentrations. The final concentration of DMSO in the assay should be kept below 0.5% to avoid cellular toxicity.

3. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a commercial calcium assay kit) according to the manufacturer's instructions. The buffer should contain an organic anion transport inhibitor, such as probenecid, to prevent dye leakage from the cells.

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature.

4. Assay Performance (FLIPR):

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Step 1 (Compound Addition): The instrument will add the test compounds from the compound plate to the cell plate. Incubate for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the receptor.

  • Step 2 (Agonist Addition): Add a sub-maximal concentration (EC80) of an mGluR5 agonist (e.g., glutamate or quisqualate) to all wells.

  • Fluorescence Reading: The instrument will measure the fluorescence intensity before and after the addition of the agonist in a kinetic read. The change in fluorescence corresponds to the intracellular calcium concentration.

5. Data Analysis:

  • The inhibitory activity of the test compounds is calculated as the percentage reduction of the agonist-induced calcium response.

  • Hits are typically defined as compounds that produce an inhibition greater than a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).

  • Assay quality is monitored by calculating the Z'-factor for each plate, with a value > 0.5 being considered robust.[8]

HTS Workflow

HTS_Workflow Start Start Cell_Plating Cell Plating (mGluR5-expressing cells) Start->Cell_Plating Dye_Loading Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Compound Addition (this compound analogs) Dye_Loading->Compound_Addition Agonist_Addition Agonist Addition (e.g., Glutamate EC80) Compound_Addition->Agonist_Addition Fluorescence_Reading Kinetic Fluorescence Reading (FLIPR) Agonist_Addition->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, Z'-factor) Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A typical workflow for a high-throughput calcium mobilization assay.

Data Presentation

While specific primary HTS data for the discovery of 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile is not publicly detailed, the following tables represent typical data generated in such a campaign.

Table 1: HTS Campaign Summary

ParameterTypical Value
Library Size>100,000 compounds
Screening Concentration10 µM
Assay Format384-well
AgonistGlutamate (EC80)
Detection MethodFluorescence (Calcium Mobilization)
Hit Rate (NAMs)0.1 - 0.5%
Z'-Factor> 0.5

Table 2: Representative Data for a Confirmed Hit

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Selectivity vs. mGluR1
Initial Hit (Structure of Hit)65%85050-fold
Optimized Lead 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile>95%2.5>1000-fold

Secondary and Confirmatory Assays

Hits from the primary screen should be subjected to a battery of secondary assays to confirm their activity, determine their mechanism of action, and assess their drug-like properties.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC50).

  • Selectivity Profiling: Compounds are tested against other related receptors (e.g., other mGluR subtypes) to assess their selectivity.

  • Mechanism of Action Studies: Assays are performed to confirm that the compounds act as allosteric modulators rather than competitive antagonists. This can be done by evaluating the effect of the compound on the EC50 of the agonist.

  • In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial for lead optimization.

Conclusion

High-throughput screening, particularly utilizing fluorescence-based calcium mobilization assays, is a powerful and validated approach for the discovery of novel modulators of GPCRs like mGluR5. The this compound scaffold has proven to be a valuable component in the design of such modulators. The protocols and application notes provided herein offer a comprehensive guide for researchers aiming to identify and characterize new drug candidates based on this promising chemical framework.

References

Troubleshooting & Optimization

Optimizing yield and purity in 3-(Methylsulfonyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to optimize the yield and purity of 3-(Methylsulfonyl)benzonitrile. The primary synthetic route discussed is the oxidation of 3-(methylthio)benzonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is incomplete, and the TLC shows a significant amount of starting material. What went wrong?

A1: An incomplete reaction is a common issue that can often be resolved by addressing one of the following factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. For a complete conversion to the sulfone, at least two equivalents of the oxidant are required. Using less than two equivalents may result in the formation of the sulfoxide as the major product or a mixture of starting material, sulfoxide, and sulfone.

  • Low Reaction Temperature: Oxidation reactions often require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish or stall completely. Refer to the specific protocol for the recommended temperature range for your chosen oxidant.

  • Poor Reagent Quality: Ensure that your oxidizing agent has not degraded. For example, the concentration of hydrogen peroxide solutions can decrease over time, and m-CPBA can lose its activity if not stored properly. It is advisable to titrate or use freshly purchased reagents.

  • Inadequate Reaction Time: Some oxidations may require several hours to reach completion. Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time before quenching.

Q2: My TLC plate shows three spots after running the reaction. How do I identify them and what should I do?

A2: The three spots likely correspond to the starting material (3-(methylthio)benzonitrile), the intermediate (3-(methylsulfinyl)benzonitrile), and the desired product (this compound).

  • Identification via TLC: The polarity of these compounds follows the order: sulfone > sulfoxide > thioether. Therefore, on a normal-phase silica gel TLC plate, the product (sulfone) will have the lowest Rf value (travel the shortest distance), the intermediate sulfoxide will have a slightly higher Rf, and the starting material (thioether) will have the highest Rf value.

  • Visualization: These compounds are often UV-active and can be visualized under a UV lamp at 254 nm.[1] Staining with potassium permanganate (KMnO₄) can also be effective, as the thioether and sulfoxide will react and show up as yellow/brown spots on a purple background, while the sulfone is generally stable to permanganate under these conditions.

  • Troubleshooting Steps:

    • Incomplete Oxidation: If the starting material and sulfoxide spots are prominent, it indicates an incomplete reaction. See Q1 for potential solutions.

    • Over-oxidation vs. Under-oxidation: The relative intensity of the spots will indicate the state of the reaction. If the sulfoxide spot is the most intense, the reaction may need more time or a slight excess of oxidant to be driven to the sulfone.

    • Purification: If the reaction has proceeded to a satisfactory extent but still contains a mixture, purification by column chromatography is recommended. A solvent system of ethyl acetate/hexane is typically effective for separating these three components.

Q3: The yield of my reaction is high, but I am struggling to purify the product. What are the best purification methods?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities if the crude product is mostly pure and solid.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at room temperature or below.[2] For aryl sulfones, alcoholic solvents are often a good starting point. Ethanol or a mixture of ethanol and water can be effective.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are present that are insoluble in the hot solvent, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[2]

  • Column Chromatography: This method is preferred for separating mixtures with significant amounts of impurities or when components have similar polarities.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexane is a common choice for separating thioethers, sulfoxides, and sulfones. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar components. The elution order will be: 3-(methylthio)benzonitrile (least polar), followed by 3-(methylsulfinyl)benzonitrile, and finally this compound (most polar).

Q4: My reaction turned a dark color, and the yield is very low. What could be the cause?

A4: A dark coloration and low yield often point to side reactions or decomposition.

  • Over-oxidation: Using an excessive amount of a strong oxidizing agent or reacting at too high a temperature can lead to the oxidation of the aromatic ring or other functional groups, resulting in complex mixtures and decomposition.

  • Reaction with Solvent: Some oxidizing agents can react with certain solvents. For example, using a highly reactive oxidant with an alcohol solvent could lead to unwanted side reactions. Ensure your chosen solvent is compatible with the oxidizing agent under the reaction conditions.

  • pH Control: Some oxidation reactions are sensitive to pH. Uncontrolled pH can lead to the degradation of either the starting material or the product. If your protocol requires it, use a buffer to maintain the optimal pH range.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable method is the oxidation of the corresponding thioether, 3-(methylthio)benzonitrile. This precursor is generally more accessible than starting materials for other synthetic routes. The oxidation can be achieved with a variety of reagents, allowing for flexibility based on available resources and desired reaction conditions.

Q2: How do I choose the right oxidizing agent for the thioether to sulfone conversion?

A2: The choice of oxidant depends on factors like cost, safety, reaction conditions, and scalability. Here are some common options:

  • m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidant that works under mild conditions.[3] However, it can be expensive and potentially explosive, requiring careful handling.

  • Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly ("green") oxidant.[4] The reaction often requires a catalyst, such as a metal salt (e.g., sodium tungstate) or an acid (e.g., acetic acid), and may need elevated temperatures.

  • Oxone® (Potassium Peroxymonosulfate): A stable, versatile, and relatively safe solid oxidant. It is effective for converting thioethers to sulfones and often works well in polar solvent mixtures like methanol/water or acetonitrile/water.[5][6]

Q3: What are the critical safety precautions to take during this synthesis?

A3: Safety is paramount. Please consider the following:

  • Handling Oxidants: Peroxides like H₂O₂ and m-CPBA are strong oxidizing agents and can be explosive, especially in high concentrations or in contact with metals. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: Oxidation reactions are often exothermic. It is crucial to control the rate of addition of the oxidant and to have an effective cooling system (e.g., an ice bath) readily available to manage the reaction temperature and prevent a runaway reaction.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Always handle them in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially residual oxidizing agents, according to your institution's safety guidelines.

Data Presentation

The following table summarizes typical reaction conditions and yields for the oxidation of aryl thioethers to aryl sulfones using different oxidizing agents. Note that yields can vary based on the specific substrate and reaction scale.

Oxidizing AgentSubstrateCatalyst/SolventTemperatureTimeYield (%)PurityReference
m-CPBA Phenyl methyl sulfideDichloromethane35 °C2 h81>95%(Derived from)
Hydrogen Peroxide 4-MethylthiophenylacetonitrileSodium Tungstate / Acetic Acid5 °C to RT-High>95%(Derived from)
Oxone® ThioanisoleAcetonitrile/WaterRT2 h~95>95%(Derived from[5])

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a procedure for a similar substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-(methylthio)benzonitrile (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 5 °C.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).

  • Oxidant Addition: Dilute 30% hydrogen peroxide (2.2 equivalents) with a mixture of acetic acid and water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent).

  • Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Product Thioether 3-(methylthio)benzonitrile Sulfone This compound Thioether->Sulfone Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA, Oxone) (≥ 2 equiv.)

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity? CheckTLC Analyze TLC Plate Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction (High SM Spot) CheckTLC->IncompleteRxn High Starting Material Spot? Impurity Problem: Impurity Formation (Multiple Spots) CheckTLC->Impurity Unexpected or Multiple Spots? PurificationIssue Problem: Purification Difficulty CheckTLC->PurificationIssue Crude Product Looks Okay? Sol_Incomplete Solution: - Check oxidant stoichiometry (≥ 2 eq.) - Increase temperature/time - Verify reagent quality IncompleteRxn->Sol_Incomplete Sol_Impurity Solution: - Identify spots (SM, Sulfoxide, Sulfone) - Optimize reaction time/temp - Use column chromatography Impurity->Sol_Impurity Sol_Purification Solution: - Try recrystallization (Ethanol) - Perform column chromatography (EtOAc/Hexane gradient) PurificationIssue->Sol_Purification

Caption: A workflow for troubleshooting common synthesis issues.

FAQ Logical Relationships

FAQ_Relationships Core Optimizing Synthesis of This compound Method Synthetic Method Core->Method Reagents Reagent Choice Core->Reagents Safety Safety Precautions Core->Safety Analysis Analysis & Purification Core->Analysis FAQ1 Q: Best synthetic route? Method->FAQ1 FAQ2 Q: How to choose an oxidant? Reagents->FAQ2 FAQ3 Q: What are key safety issues? Safety->FAQ3 FAQ4 Q: How to purify the product? Analysis->FAQ4

Caption: Logical relationships between FAQs and core topics.

References

Technical Support Center: Oxidation of 3-(Methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-(methylthio)benzonitrile. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of 3-(methylthio)benzonitrile, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., m-CPBA, H₂O₂) may have degraded over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for the specific substrate and reagent concentration. 3. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting reactivity.1. Use a fresh batch of the oxidizing agent or test its activity on a known, reactive substrate. 2. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature. 3. Choose a solvent system in which all reactants are fully soluble at the reaction temperature. For m-CPBA, chlorinated solvents like dichloromethane (DCM) are common.
Formation of 3-(methylsulfonyl)benzonitrile (Sulfone) byproduct Over-oxidation: Use of excess oxidizing agent, prolonged reaction time, or elevated temperatures can lead to the oxidation of the desired sulfoxide to the sulfone.[1]1. Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. A slight excess (1.0-1.2 equivalents) is often sufficient for sulfoxide formation. For sulfone synthesis, a larger excess ( >2.0 equivalents) is typically required.[2] 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the sulfoxide.[3] 3. Slow Addition: Add the oxidizing agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.
Presence of 3-carboxy-benzenethiol derivatives Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid, especially under harsh acidic or basic conditions, which might be present depending on the oxidant and workup.[4][5]1. Maintain Neutral pH: Ensure the reaction and workup conditions are kept as close to neutral as possible. If using an acidic oxidant like m-CPBA, a buffered system or a biphasic reaction with a mild aqueous base could be considered. 2. Aqueous Workup: During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidic byproducts, but avoid prolonged exposure or strong bases that could promote nitrile hydrolysis.[6]
Unidentified aromatic byproducts Aromatic Ring Oxidation: Strong oxidizing conditions could potentially lead to hydroxylation or other modifications of the benzene ring, although this is generally less common than sulfur oxidation.1. Milder Oxidants: Employ a milder oxidizing agent or a more selective catalytic system. 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of unexpected byproducts early. 3. Characterization: Isolate and characterize the byproducts using techniques like NMR and mass spectrometry to understand the side reaction pathway.
Difficult purification of the desired sulfoxide from the sulfone Similar Polarity: The sulfoxide and sulfone products can have similar polarities, making separation by column chromatography challenging.[1]1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be explored. 2. Recrystallization: If the desired sulfoxide is a solid, recrystallization from a suitable solvent system may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when oxidizing 3-(methylthio)benzonitrile to the sulfoxide?

A1: The most prevalent side reaction is over-oxidation of the desired 3-(methylsulfinyl)benzonitrile (the sulfoxide) to this compound (the sulfone).[1] This occurs when the reaction conditions are too harsh or when an excess of the oxidizing agent is used.

Q2: How can I selectively synthesize the sulfone, this compound?

A2: To favor the formation of the sulfone, you can use a larger excess of the oxidizing agent (typically 2.2 equivalents or more of m-CPBA) and potentially a higher reaction temperature or longer reaction time.[2]

Q3: Is the nitrile group reactive under the oxidation conditions?

A3: The nitrile group is generally stable under the mild conditions typically used for thioether oxidation. However, it can be susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions, which could be encountered during the reaction or workup.[4][5] It is advisable to maintain near-neutral conditions to avoid this side reaction.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of products. For more quantitative analysis and to distinguish between the sulfoxide and sulfone, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure of the final products.[7]

Q5: I am using m-CPBA as the oxidant. How do I remove the 3-chlorobenzoic acid byproduct during workup?

A5: The 3-chlorobenzoic acid byproduct can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] The benzoate salt formed is water-soluble and will be extracted into the aqueous phase.

Experimental Protocols

Below are representative experimental protocols for the selective oxidation of 3-(methylthio)benzonitrile.

Protocol 1: Selective Oxidation to 3-(Methylsulfinyl)benzonitrile (Sulfoxide) using m-CPBA

This protocol is adapted from a procedure for a similar substrate, 4-(methylthio)benzonitrile.[3]

  • Dissolve Substrate: In a round-bottom flask, dissolve 3-(methylthio)benzonitrile (1.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Prepare Oxidant Solution: In a separate flask, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq.) in DCM.

  • Slow Addition: Add the m-CPBA solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-(methylsulfinyl)benzonitrile.

Protocol 2: Oxidation to this compound (Sulfone) using Hydrogen Peroxide

This protocol is based on general procedures for the synthesis of aryl sulfones.[8]

  • Reaction Setup: In a round-bottom flask, combine 3-(methylthio)benzonitrile (1.0 eq.), acetic acid, and acetic anhydride.

  • Addition of Oxidant: To the stirred solution, add hydrogen peroxide (30% aqueous solution, >2.2 eq.) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and residual peroxide.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and potential side reactions in the oxidation of 3-(methylthio)benzonitrile.

Oxidation_Pathways A 3-(Methylthio)benzonitrile B 3-(Methylsulfinyl)benzonitrile (Desired Sulfoxide) A->B [O] (e.g., 1.1 eq. m-CPBA) D 3-Carbamoyl-benzenethiol derivatives (Hydrolysis) A->D H₂O/H⁺ or OH⁻ (Harsh Conditions) C This compound (Over-oxidation Product) B->C [O] (Excess Oxidant)

Caption: Reaction scheme for the oxidation of 3-(methylthio)benzonitrile.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Oxidation Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Aqueous Workup & Extraction Complete->Workup Yes Side_Products Side Products Observed? Workup->Side_Products Purify Column Chromatography / Recrystallization Characterize Characterize Product (NMR, MS) Purify->Characterize End Pure Product Characterize->End Side_Products->Purify No Adjust_Conditions Adjust Reaction Conditions: - Lower Temperature - Reduce Oxidant Equivalents - Change Solvent Side_Products->Adjust_Conditions Yes Adjust_Conditions->Start

Caption: A general workflow for the oxidation and troubleshooting process.

References

Removing impurities from crude 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for the Purification of Crude 3-(Methylsulfonyl)benzonitrile

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the reliability and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most common impurities depend on the synthetic route. If you are synthesizing this compound via the oxidation of 3-(methylthio)benzonitrile, the primary impurities are likely to be the unreacted starting material, 3-(methylthio)benzonitrile, and the partially oxidized intermediate, 3-(methylsulfinyl)benzonitrile. Side-products from the nitrile formation or sulfone oxidation steps may also be present.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 105-108°C[1]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q3: Which purification techniques are most effective for this compound?

A3: Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound on a laboratory scale[2]. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Table 1: Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
The compound does not dissolve, even when heating. The chosen solvent is unsuitable.Select a more polar solvent. Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.
The compound "oils out" instead of forming crystals. The solution is cooling too quickly. The compound is highly impure. The boiling point of the solvent is too high.Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Consider purifying by column chromatography first to remove the bulk of the impurities.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Cool the solution in an ice bath to further decrease the solubility.
The recovered yield is very low. Too much solvent was used, and the compound has some solubility even at low temperatures. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is fully cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (checked by TLC/m.p.). The chosen solvent did not effectively differentiate between the product and the impurity. The impurities co-crystallized with the product.Select a different recrystallization solvent or solvent system. A second recrystallization may be necessary. Consider purification by column chromatography.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands). The eluent system is not optimal. The column was not packed properly (channeling). The sample was overloaded.Optimize the eluent system using TLC. A less polar eluent will generally slow down the movement of all compounds. Ensure the column is packed uniformly without any air bubbles or cracks. Use an appropriate amount of crude material for the size of the column.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound runs too quickly through the column. The eluent is too polar.Use a less polar eluent system.
Streaking or tailing of spots on TLC of fractions. The sample is too concentrated when loaded. The compound is interacting strongly with the stationary phase.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes help.
Cracks or bubbles in the silica gel bed. The column has run dry. The packing was not done carefully.Never let the solvent level drop below the top of the stationary phase. Repack the column if necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., ethanol, isopropanol). Alternatively, a solvent pair like ethyl acetate/hexane or acetone/hexane can be effective[3].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for purifying crude organic compounds.

References

Troubleshooting low yield in copper-catalyzed C-S bond formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in copper-catalyzed carbon-sulfur (C-S) bond formation reactions, a crucial transformation in medicinal and materials chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during copper-catalyzed C-S cross-coupling reactions in a question-and-answer format.

Q1: My reaction shows very low or no product yield. What are the primary factors to investigate?

A1: Low or no yield in a copper-catalyzed C-S coupling reaction can often be attributed to one or more of the following critical components: the copper catalyst, the ligand, the base, the solvent, or the reaction temperature. A systematic evaluation of each is the most effective troubleshooting approach.

Q2: How does the choice of copper source impact the reaction yield?

A2: The oxidation state and quality of the copper source are paramount for catalytic activity.

  • Inactive Catalyst: The active catalytic species is typically copper(I). Copper(II) sources may be used, but the reaction conditions must facilitate reduction to Cu(I). Over time, Cu(I) salts can oxidize to the less active Cu(II) state, especially if not stored under an inert atmosphere.

  • Troubleshooting Steps:

    • Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or Cu₂O.[1]

    • If using a Cu(II) salt, ensure the reaction conditions can generate the active Cu(I) species.

    • Consider adding a reducing agent if catalyst oxidation is suspected.

Q3: The reaction is not proceeding even with a fresh copper(I) source. Could the ligand be the issue?

A3: Yes, the ligand plays a critical role in stabilizing the copper catalyst, preventing catalyst aggregation, and facilitating the catalytic cycle. A reaction may not proceed in the absence of a suitable ligand.[2]

  • Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates or reaction conditions.

  • Troubleshooting Steps:

    • Screen a variety of ligands. Common classes include phenanthrolines, N,N-dimethylglycine, L-proline, and various enaminone ligands.[2][3]

    • For sterically hindered substrates, a more effective ligand may be required.

    • Ensure the correct ligand-to-copper ratio is used, typically ranging from 1:1 to 2:1.

Q4: I am observing the formation of side products, such as debromination of my aryl halide. What is the likely cause?

A4: The formation of a debrominated or dehalogenated arene is a common side reaction, often pointing to issues with reaction conditions, particularly the presence of protic impurities.

  • Potential Cause: Trace amounts of water or other protic species in the reaction mixture can lead to the reduction of the aryl halide.

  • Troubleshooting Steps:

    • Use anhydrous solvents and reagents. Ensure solvents are freshly distilled or obtained from a sealed bottle.

    • Thoroughly dry all glassware in an oven before use.

    • Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

Q5: My yield is inconsistent between batches. What could be causing this irreproducibility?

A5: Irreproducibility is often linked to catalyst deactivation or sensitivity to atmospheric conditions.

  • Catalyst Deactivation: The copper catalyst can be poisoned by impurities or precipitate out of the reaction mixture. The presence of oxygen can also lead to the formation of inactive copper species.

  • Troubleshooting Steps:

    • Degas the solvent and reaction mixture by bubbling with an inert gas before heating.

    • Ensure all reagents are of high purity.

    • The quality and particle size of inorganic bases can significantly impact reaction kinetics and yield. Use a consistent source and freshly ground base if necessary.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of copper-catalyzed C-S bond formation based on literature findings.

Table 1: Effect of Copper Source on Yield

Copper SourceRelative YieldNotes
Cu(I) salts (e.g., CuI)HigherGenerally the more active catalytic species.[1][2]
Cu(II) salts (e.g., CuBr₂)LowerMay require in situ reduction to be effective.[1]
Copper NanoparticlesHighCan serve as an efficient and recyclable catalyst.[4]

Table 2: Influence of Different Bases on Yield

BaseRelative YieldNotes
NaOt-BuHighA strong base that can significantly enhance yields.[5]
K₂CO₃Moderate to HighA commonly used and effective inorganic base.[1]
Cs₂CO₃Moderate to HighOften used in Ullmann-type couplings.
K₃PO₄Moderate to HighAnother effective inorganic base.

Table 3: Impact of Solvents on Reaction Efficiency

SolventRelative YieldNotes
DMFHighA polar aprotic solvent that often gives good results.[5]
DMSOHighAnother effective polar aprotic solvent.
PEG200HighA "green" solvent that can significantly enhance yields.[5]
XyleneHigh (in some cases)A non-polar aromatic solvent that proved effective in a specific study.[6]
DioxaneModerateA less polar etheric solvent.
MeCNIneffective (in some cases)A polar solvent that was found to be ineffective in a particular study.[6]

Key Experimental Protocol: A General Procedure for Copper-Catalyzed Thiolation

This protocol provides a general methodology for the C-S cross-coupling of an aryl iodide with a thiol. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Magnetic stir bar

  • Oven-dried reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup:

    • To the oven-dried reaction vessel, add the aryl iodide, 1,10-phenanthroline, and potassium carbonate.

    • Seal the vessel with a septum and introduce a magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add the copper(I) iodide to the vessel.

    • Using a syringe, add the anhydrous DMF, followed by the thiol.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

The following diagrams illustrate key aspects of troubleshooting and executing copper-catalyzed C-S bond formation reactions.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Check Copper Catalyst - Use fresh Cu(I) source - Ensure inert atmosphere Start->Check_Catalyst Check_Ligand 2. Evaluate Ligand - Screen different ligands - Optimize Cu:Ligand ratio Check_Catalyst->Check_Ligand Check_Base_Solvent 3. Assess Base & Solvent - Screen different bases - Use anhydrous solvent Check_Ligand->Check_Base_Solvent Check_Temp 4. Optimize Temperature - Incrementally increase/decrease T Check_Base_Solvent->Check_Temp Side_Products Side Products Observed? (e.g., Dehalogenation) Check_Temp->Side_Products Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Side_Products->Anhydrous_Conditions Yes Success Improved Yield Side_Products->Success No Anhydrous_Conditions->Check_Catalyst

Caption: A workflow for troubleshooting low yield in C-S coupling.

Reaction_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System Aryl_Halide Aryl Halide (Ar-X) Product Aryl Thioether (Ar-S-R) Aryl_Halide->Product Thiol Thiol (R-SH) Thiol->Product Copper Copper Source (e.g., CuI) Copper->Product Ligand Ligand (e.g., Phenanthroline) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Key components of a Cu-catalyzed C-S bond formation.

Simplified_Mechanism CuI_L Cu(I)L Cu_Thiolate [L-Cu-SR] CuI_L->Cu_Thiolate + RSH, -HI Oxidative_Addition Oxidative Addition (Ar-X) Cu_Thiolate->Oxidative_Addition CuIII_Intermediate [L-Cu(III)(SR)(Ar)]X Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI_L Regeneration Product Ar-S-R Reductive_Elimination->Product

Caption: A simplified catalytic cycle for C-S bond formation.

References

Preventing degradation of 3-(Methylsulfonyl)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 3-(Methylsulfonyl)benzonitrile to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is anticipated to be the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, proceeding through a two-step mechanism. The nitrile is first hydrolyzed to 3-(methylsulfonyl)benzamide, which is then further hydrolyzed to 3-(methylsulfonyl)benzoic acid and ammonia.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: Is this compound sensitive to light?

Q4: Can the methylsulfonyl group degrade?

A4: The methylsulfonyl group is generally considered to be chemically stable under typical storage conditions. Aromatic sulfonic acids and their derivatives are known to be stable at lower temperatures and acidic pH. However, under harsh conditions, degradation could potentially occur.

Q5: How can I detect degradation of this compound?

A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its potential degradation products, allowing for their identification and quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify the degradation products. Compare the retention times of the new peaks with those of suspected degradation products (e.g., 3-(methylsulfonyl)benzamide and 3-(methylsulfonyl)benzoic acid).
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures.Review storage conditions. Ensure the container is tightly sealed and protected from light. Store in a desiccator if necessary.
Inconsistent experimental results Degradation of the starting material.Re-analyze the purity of the this compound stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under forced degradation conditions. This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Condition Time Temperature Expected Degradation (%) Primary Degradation Product(s)
0.1 M HCl24 h60°C5-15%3-(Methylsulfonyl)benzamide, 3-(Methylsulfonyl)benzoic acid
0.1 M NaOH24 h60°C10-25%3-(Methylsulfonyl)benzoic acid
3% H₂O₂24 hRoom Temp< 5%Oxidation products of the aromatic ring (minor)
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp< 5%Photodegradation products (unspecified)
Thermal48 h80°C< 2%-

Experimental Protocols

Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway A This compound B 3-(Methylsulfonyl)benzamide A->B Hydrolysis (H+ or OH-) C 3-(Methylsulfonyl)benzoic Acid B->C Hydrolysis (H+ or OH-)

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation Identify->Quantify Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal

Caption: Workflow for a forced degradation study.

troubleshooting_logic decision decision action action start Unexpected Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity is_degraded Degradation Detected? check_purity->is_degraded check_storage Review Storage Conditions is_degraded->check_storage Yes investigate_other Investigate Other Experimental Parameters is_degraded->investigate_other No use_new Use Fresh, Properly Stored Batch check_storage->use_new

Improving the solubility of 3-(Methylsulfonyl)benzonitrile for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 3-(Methylsulfonyl)benzonitrile for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the basic properties of a compound is the first step in developing a solubilization strategy. Key properties for this compound are summarized below. The presence of a benzene ring suggests hydrophobic characteristics, indicating that it will likely have poor aqueous solubility.

PropertyValueReference
Molecular Formula C₈H₇NO₂S[1]
Molecular Weight 181.21 g/mol [1]
Melting Point 105-108°C[2][3]
Appearance SolidN/A

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: For poorly water-soluble compounds like this compound, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.[4] Other potential co-solvents include ethanol, methanol, and N,N-Dimethylacetamide (DMAc).[4][5]

Q3: What are co-solvents and how do they improve solubility?

A3: Co-solvents are water-miscible organic solvents used to dissolve hydrophobic compounds.[5][6] They work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing its solubility.[7] When preparing a compound for an in vitro assay, a high-concentration stock is made in the co-solvent, which is then diluted to the final working concentration in the aqueous assay buffer.

Q4: Can adjusting the pH of the assay buffer improve the solubility of this compound?

A4: Adjusting pH is an effective technique for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[8] By converting the neutral form to a more polar ionic form (a salt), aqueous solubility can be significantly increased. This compound does not contain strongly acidic or basic functional groups, so altering the pH is unlikely to produce a significant improvement in its solubility.

Q5: What are cyclodextrins, and can they be used to solubilize this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[11][12] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent water solubility of the guest molecule.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD) are commonly used for this purpose.[4][12]

Troubleshooting Guide

Problem: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer.

This is a common issue when the final concentration of the compound exceeds its thermodynamic solubility in the final assay medium.

Solution Workflow Diagram

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Decrease DMSO stock conc. and/or increase final volume. Aim for final DMSO <0.5% check_dmso->reduce_dmso Yes check_solubility Is compound solubility still too low at target conc.? check_dmso->check_solubility No reduce_dmso->check_solubility warm_buffer Gently warm the buffer (e.g., to 37°C) before and during dilution. check_solubility->warm_buffer Yes success Compound Solubilized check_solubility->success No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility. warm_buffer->use_cyclodextrin use_cyclodextrin->success fail Consider alternative formulation strategies. use_cyclodextrin->fail If precipitation still occurs

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps & Methodologies

  • Lower the Final Co-solvent Concentration: High concentrations of organic solvents can cause compounds to "crash out" when diluted. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.

  • Modify the Dilution Protocol:

    • Vortexing: Add the stock solution dropwise to the assay buffer while vigorously vortexing to ensure rapid dispersion.

    • Temperature: Gently warming the assay buffer (e.g., to 37°C) can sometimes help maintain solubility, as solubility often increases with temperature.[13]

  • Employ Solubility Enhancers: If the above methods are insufficient, the use of a third component to increase aqueous solubility is necessary.

    • Cyclodextrins: These are often the best choice for in vitro assays as they are generally well-tolerated by cells.[9] They can significantly increase the solubility of hydrophobic compounds.[14]

    • Surfactants (for non-cell-based assays): For biochemical or enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[15] Note that surfactants can disrupt cell membranes and are generally unsuitable for cell-based experiments.[15]

Co-solvent Considerations for In Vitro Assays

Co-SolventMax Recommended Final Conc. (Cell-Based Assays)Notes
DMSO < 0.5%Most common; can have biological effects at higher concentrations.[4]
Ethanol < 1%Can be cytotoxic; less effective for highly nonpolar compounds.[16][17]
Methanol < 1%More toxic than ethanol; use with caution.[16][17]
Propylene Glycol (PG) < 1%A common vehicle for in vivo studies; can be viscous.[16]
PEG 400 < 1%Generally low toxicity; can also be viscous.[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: 1 mL × 10 mmol/L × 181.21 g/mol = 1.81 mg

  • Weighing: Accurately weigh 1.81 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create an aqueous stock solution of the compound complexed with HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). This will serve as the solubilization vehicle.

  • Add Compound: Add a pre-weighed amount of this compound directly to the HP-β-CD solution to achieve the desired final concentration (e.g., for a 1 mM final concentration, add 0.18 mg to 1 mL).

  • Complexation: Mix the solution vigorously. This can be done by shaking or sonicating at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours (2-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Stock: Carefully collect the supernatant. This is your aqueous stock solution. The concentration should be confirmed analytically if precision is critical. This stock can now be diluted directly into the assay medium.

Logical Diagram for Choosing a Solubilization Strategy

G start Need to Solubilize This compound assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based biochemical Biochemical Assay (e.g., enzyme, protein binding) assay_type->biochemical dmso_stock Prepare 10-50 mM Stock in 100% DMSO cell_based->dmso_stock biochemical->dmso_stock dilution_cell Dilute in media. Keep final DMSO <0.5% dmso_stock->dilution_cell dilution_biochem Dilute in buffer. Keep final DMSO <1-2% dmso_stock->dilution_biochem precip_check Does it precipitate? dilution_cell->precip_check precip_check2 Does it precipitate? dilution_biochem->precip_check2 success Proceed with Assay (include vehicle control) precip_check->success No adv_options_cell Advanced Options (Cell-Based) precip_check->adv_options_cell Yes precip_check2->success No adv_options_biochem Advanced Options (Biochemical) precip_check2->adv_options_biochem Yes cyclodextrin Use Cyclodextrin (HP-β-CD) adv_options_cell->cyclodextrin surfactant Add Surfactant (e.g., 0.01% Tween-20) to buffer adv_options_biochem->surfactant cyclodextrin->success surfactant->success

Caption: Decision tree for selecting a solubilization method.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for a kinase inhibitor, demonstrating how such a pathway would be visualized.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation Compound This compound Compound->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Scaling Up 3-(Methylsulfonyl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-(Methylsulfonyl)benzonitrile production. The information is designed to address specific issues that may arise during the transition from laboratory-scale synthesis to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and industrially viable method for producing this compound on a large scale is the oxidation of 3-(methylthio)benzonitrile. This precursor is generally more accessible and the oxidation step can be optimized for high yield and purity.

Q2: What are the critical process parameters to control during the scale-up of the oxidation of 3-(methylthio)benzonitrile?

A2: Key parameters requiring careful control during scale-up include the choice of oxidant, catalyst selection, solvent system, reaction temperature, and reaction time. Each of these can significantly impact reaction efficiency, impurity profile, and safety at an industrial scale.

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: The primary safety concerns include managing the exothermic nature of the oxidation reaction to prevent thermal runaway. Handling of potentially hazardous oxidants, such as peroxides, requires strict safety protocols. Additionally, proper ventilation and personal protective equipment are crucial as benzonitrile derivatives can be toxic if inhaled or absorbed through the skin.

Q4: How can I monitor the progress of the oxidation reaction in a large-scale reactor?

A4: Process Analytical Technology (PAT) can be employed for real-time reaction monitoring. Techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy can track the consumption of the starting material and the formation of the product. Offline methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also essential for accurate monitoring of reaction conversion and impurity formation.

Q5: What are the common impurities encountered during the production of this compound and how can they be minimized?

A5: Common impurities may include unreacted 3-(methylthio)benzonitrile, the corresponding sulfoxide as an intermediate, and over-oxidation products. By-products from side reactions promoted by excessive temperatures or incorrect stoichiometry can also be present. Minimizing these impurities involves precise control of reaction conditions, including temperature and the rate of oxidant addition, as well as optimizing the purification process.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound production, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete Conversion: Insufficient reaction time or temperature. 2. Side Reactions: Suboptimal temperature control leading to by-product formation. 3. Poor Mass Transfer: Inefficient mixing in a large reactor, especially in a heterogeneous reaction mixture. 4. Catalyst Deactivation: The catalyst may lose activity over time or due to impurities.1. Optimize Reaction Time and Temperature: Conduct kinetic studies to determine the optimal conditions for complete conversion. 2. Improve Temperature Control: Implement a robust cooling system to manage the exotherm and maintain the desired temperature range. 3. Enhance Agitation: Use appropriate impeller design and agitation speed to ensure good mixing and mass transfer. 4. Catalyst Screening and Loading Optimization: Evaluate different catalysts for their stability and activity at scale. Determine the optimal catalyst loading.
High Impurity Levels 1. Over-oxidation: Excess oxidant or prolonged reaction time leading to the formation of undesired by-products. 2. Incomplete Oxidation: Insufficient oxidant or short reaction time resulting in residual sulfoxide intermediate. 3. Thermal Degradation: High reaction temperatures causing decomposition of the starting material or product.1. Stoichiometric Control of Oxidant: Carefully control the stoichiometry of the oxidant and its addition rate. 2. Reaction Monitoring: Use PAT or frequent sampling and analysis to stop the reaction at the optimal point. 3. Maintain Optimal Temperature: Ensure the reactor's heat transfer capabilities are sufficient to prevent temperature spikes.
Difficult Product Isolation and Purification 1. Poor Crystallization: The presence of impurities inhibiting crystal formation, leading to an oily product. 2. Solvent Selection: The chosen solvent system may not be optimal for crystallization at a larger scale. 3. Inefficient Filtration: Small particle size or amorphous product leading to slow filtration rates.1. Crude Product Purification: Consider a pre-purification step, such as a solvent wash or charcoal treatment, to remove impurities before crystallization. 2. Solvent Screening: Perform solubility studies to identify a suitable solvent or solvent mixture for efficient crystallization and high recovery. 3. Optimize Crystallization Conditions: Control the cooling rate and agitation during crystallization to promote the formation of larger, more easily filterable crystals.
Inconsistent Batch-to-Batch Quality 1. Variability in Raw Materials: Inconsistent quality of starting materials, reagents, or solvents. 2. Lack of Process Control: Insufficient monitoring and control of critical process parameters. 3. Human Error: Manual operations can introduce variability.1. Implement Raw Material Specifications: Establish and enforce strict quality specifications for all incoming materials. 2. Automate and Standardize Processes: Implement automated control systems for critical parameters and establish detailed Standard Operating Procedures (SOPs). 3. Training and Documentation: Ensure all personnel are thoroughly trained on the manufacturing process and maintain meticulous batch records.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Pilot-Scale Production Parameters
Parameter Laboratory-Scale (Typical) Pilot-Scale (Target) Key Considerations for Scale-Up
Batch Size 10 - 100 g10 - 50 kgHeat and mass transfer limitations become significant.
Reaction Time 4 - 8 hours6 - 12 hoursMay increase due to slower addition rates and heat removal.
Yield 85 - 95%80 - 90%A slight decrease is common; optimization is key to minimize loss.
Purity (Crude) >95%>90%Impurity profile may change with scale.
Purity (Final) >99.5%>99.5%More robust purification methods may be required.
Table 2: Impurity Profile Analysis
Impurity Potential Source Typical Level (Lab-Scale) Acceptable Level (Pilot-Scale) Control Strategy
3-(Methylthio)benzonitrileUnreacted Starting Material< 1%< 0.5%Optimize reaction time and temperature.
3-(Methylsulfinyl)benzonitrileIncomplete Oxidation< 2%< 1%Ensure sufficient oxidant and reaction time.
Unknown By-product AOver-oxidation/Side Reaction< 0.5%< 0.2%Precise temperature control and oxidant stoichiometry.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

Materials:

  • 3-(Methylthio)benzonitrile (10.0 kg, 1.0 equiv)

  • Glacial Acetic Acid (50 L)

  • Hydrogen Peroxide (30% aq. solution, 1.2 equiv)

  • Sodium Tungstate Dihydrate (Catalyst, 0.01 equiv)

  • Water (for work-up)

  • Toluene (for extraction)

  • Sodium Bicarbonate (for neutralization)

  • Sodium Sulfite (for quenching)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel

  • Condenser

  • Heating/Cooling Mantle

  • Filtration unit

  • Drying oven

Procedure:

  • Charge the reactor with 3-(methylthio)benzonitrile and glacial acetic acid.

  • Stir the mixture and add the sodium tungstate dihydrate catalyst.

  • Heat the mixture to 50-60°C.

  • Slowly add the hydrogen peroxide solution via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 70°C.

  • After the addition is complete, maintain the reaction mixture at 60-65°C and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a sodium sulfite solution.

  • Neutralize the reaction mixture by the addition of a saturated sodium bicarbonate solution.

  • Extract the product with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol/water) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3-(Methylthio)benzonitrile oxidation Oxidation (H2O2, Catalyst, Acetic Acid) start->oxidation Reagents monitoring Reaction Monitoring (HPLC/GC) oxidation->monitoring In-process Control workup Work-up & Quenching monitoring->workup Reaction Complete extraction Extraction (Toluene) workup->extraction crystallization Crystallization (Isopropanol/Water) extraction->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product: This compound filtration->final_product

Caption: Workflow for the scaled-up production of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified (e.g., Low Yield) check_conversion Check Reaction Conversion (HPLC/TLC) start->check_conversion check_impurities Analyze Impurity Profile start->check_impurities check_parameters Review Process Parameters (Temp, Time, Stoichiometry) start->check_parameters incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction side_reactions Side Reactions check_impurities->side_reactions mass_transfer Poor Mass Transfer check_parameters->mass_transfer optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry improve_mixing Improve Mixing mass_transfer->improve_mixing

Caption: Logical workflow for troubleshooting low yield in production.

Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzonitrile isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between benzonitrile isomers (2-, 3-, and 4-cyanobenzonitrile) so challenging?

A1: Benzonitrile isomers are structural isomers with identical molecular weights and very similar physicochemical properties, such as polarity and hydrophobicity. In reversed-phase HPLC, where separations are primarily driven by hydrophobic interactions, these similarities result in very close retention times, often leading to co-elution or poor resolution. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their molecular structure and interaction with the stationary and mobile phases.

Q2: I am seeing poor resolution with a standard C18 column. What should I do first?

A2: If a standard C18 column is not providing adequate separation, the first step is to optimize the mobile phase. You can systematically adjust the organic modifier-to-water ratio. A lower percentage of the organic solvent (like acetonitrile or methanol) will generally increase retention times and may improve resolution. If adjusting the solvent strength is insufficient, consider changing the organic modifier altogether (e.g., switching from acetonitrile to methanol), as this can alter the selectivity of the separation.[1]

Q3: Can adjusting the mobile phase pH improve the separation of benzonitrile isomers?

A3: Benzonitrile itself is a neutral compound and is not significantly affected by changes in mobile phase pH.[2] Therefore, altering the pH is unlikely to have a major impact on the resolution of its isomers unless you are working with substituted benzonitriles that have ionizable functional groups (e.g., aminobenzonitriles or hydroxybenzonitriles).[2][3][4][5][6] For neutral isomers, focus on optimizing the stationary phase and organic mobile phase components.

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the packing of the column. To address this, ensure your sample concentration is not too high. If you are analyzing aminobenzonitrile isomers, operating the mobile phase at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) can protonate the amine group, which often improves peak shape.[3] Using a highly deactivated stationary phase, like one with end-capping, can also minimize unwanted interactions.

Q5: How does column temperature affect the separation of benzonitrile isomers?

A5: Column temperature is a critical parameter that can influence selectivity and resolution.[6] Lowering the column temperature can sometimes enhance selectivity for closely eluting compounds, although it will also lead to longer run times and higher backpressure.[6] Conversely, increasing the temperature can improve efficiency and reduce analysis time.[7][8] It is recommended to experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your specific separation.[8]

Troubleshooting Guide: Poor Resolution

Poor resolution is one of the most common challenges in the HPLC analysis of benzonitrile isomers. The following guide provides a systematic approach to troubleshooting and resolving this issue.

Logical Workflow for Troubleshooting Poor Resolution

The diagram below illustrates a step-by-step process for addressing poor resolution of benzonitrile isomers.

Troubleshooting_Workflow start Poor Resolution Observed check_system Verify System Suitability (Peak Shape, Pressure, Reproducibility) start->check_system system_ok System OK check_system->system_ok  OK system_not_ok Address System Issues (e.g., Leaks, Column Fouling, Pump Malfunction) check_system->system_not_ok Not OK optimize_mobile_phase Optimize Mobile Phase (Organic Ratio, Solvent Type) system_ok->optimize_mobile_phase system_not_ok->check_system resolution_check1 Resolution Acceptable? optimize_mobile_phase->resolution_check1 change_stationary_phase Change Stationary Phase (e.g., PFP, Phenyl-Hexyl) resolution_check1->change_stationary_phase No end_good Analysis Complete resolution_check1->end_good Yes resolution_check2 Resolution Acceptable? change_stationary_phase->resolution_check2 adjust_temp_flow Adjust Operating Parameters (Temperature, Flow Rate) resolution_check2->adjust_temp_flow No resolution_check2->end_good Yes resolution_check3 Resolution Acceptable? adjust_temp_flow->resolution_check3 resolution_check3->end_good Yes end_bad Further Method Development Required resolution_check3->end_bad No

Caption: A logical workflow for troubleshooting poor resolution in the HPLC analysis of benzonitrile isomers.

Experimental Protocols

Protocol 1: Initial Method Development for Benzonitrile Isomer Separation

This protocol provides a starting point for developing a separation method for 2-, 3-, and 4-cyanobenzonitrile using a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

1. Column and HPLC System:

  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade Water

  • Solvent B: HPLC-grade Acetonitrile (ACN)

  • Solvent C: HPLC-grade Methanol (MeOH)

  • Filter all solvents through a 0.45 µm filter and degas before use.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Begin with a scouting gradient to determine the approximate elution conditions.

    • Gradient: 5% to 95% Solvent B (ACN) in Solvent A over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare a stock solution of a mixture of the benzonitrile isomers in the mobile phase.

  • Dilute to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).

5. Optimization Strategy:

  • Selectivity (α):

    • If resolution is poor with acetonitrile, switch the organic modifier to methanol (Solvent C) and repeat the scouting gradient. Methanol can offer different selectivity due to its hydrogen-bonding capabilities.[9]

    • If an isocratic method is desired, determine the mobile phase composition from the scouting gradient that elutes the isomers with a retention factor (k') between 2 and 10, and then fine-tune the organic solvent percentage.

  • Efficiency (N):

    • Once a suitable mobile phase is chosen, the flow rate can be optimized. A lower flow rate may improve resolution but will increase the run time.

  • Temperature:

    • Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on selectivity and resolution.[8]

Data Presentation

Table 1: Comparison of Stationary Phases for Isomer Separation
Stationary PhasePrimary Interaction MechanismsSuitability for Benzonitrile Isomers
Standard C18 Hydrophobic interactionsOften provides insufficient selectivity for closely related isomers.
Pentafluorophenyl (PFP) π-π, dipole-dipole, hydrophobic, and shape selectivityHighly Recommended. Effective for halogenated and aromatic positional isomers.[3][10][11]
Phenyl-Hexyl π-π and hydrophobic interactionsRecommended. Offers alternative selectivity to C18 for aromatic compounds.[3][12][13]
Table 2: Influence of Mobile Phase and Temperature on Resolution

This table provides a general overview of how changes in mobile phase and temperature can be expected to affect the separation of benzonitrile isomers.

ParameterChangeExpected Effect on ResolutionRationale
Organic Modifier % DecreaseMay ImproveIncreases retention time, allowing more time for interaction with the stationary phase.
Organic Modifier Type Switch ACN to MeOHMay Improve or Change Elution OrderMethanol can enhance π-π interactions with phenyl-based columns, altering selectivity.[14][15]
Temperature DecreaseMay ImproveCan enhance selectivity, but increases backpressure and run time.[6]
Temperature IncreaseMay Improve or WorsenReduces run time and can improve peak efficiency; however, it may also decrease selectivity.[7][8]
Flow Rate DecreaseMay ImproveIncreases analysis time but can lead to better resolution by allowing more time for equilibrium.
Signaling Pathway for Method Optimization

The following diagram illustrates the decision-making process for optimizing the HPLC method for benzonitrile isomer separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Optimization cluster_2 Phase 3: Fine-Tuning A Select Column (PFP or Phenyl-Hexyl) B Scouting Gradient (ACN/Water) A->B C Evaluate Resolution B->C D Switch Organic Modifier (MeOH/Water) C->D Resolution < 1.5 G Optimize Gradient Slope or Isocratic Conditions C->G Resolution > 1.5 E Compare Selectivity (α) D->E F Select Best Mobile Phase E->F F->G H Optimize Temperature G->H I Final Method H->I

Caption: A workflow diagram for HPLC method development for benzonitrile isomers.

References

Minimizing water content in anhydrous reactions for nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing water content in anhydrous reactions for nitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for many nitrile synthesis reactions?

A: Water can interfere with nitrile synthesis in several ways. In reactions involving strong bases or organometallics (like Grignard reagents), water will quench the reagent, halting the reaction.[1] For substitution reactions using cyanide salts, water can compete with the cyanide ion as a nucleophile, leading to the formation of alcohol byproducts.[2] Furthermore, under acidic or basic conditions, the nitrile product itself can be hydrolyzed by water, first to an amide and then to a carboxylic acid, reducing the final yield.[3][4]

Q2: What are the most common sources of water contamination in a reaction?

A: Water can be introduced from several sources:

  • Solvents: Many organic solvents are hygroscopic and absorb moisture from the air.[5]

  • Reagents: Solid reagents can absorb atmospheric moisture on their surface.

  • Glassware: Even visually dry glassware has a microscopic film of water adsorbed to its surface.[6]

  • Atmosphere: Direct exposure of the reaction mixture to the laboratory atmosphere, especially on humid days, is a major source of contamination.

Q3: How can I determine the water content in my solvents?

A: Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in a sample.[7][8] It is a highly selective and precise method that can quantify water content down to the parts-per-million (ppm) level.[7] Both volumetric and coulometric Karl Fischer titrators are available, with the choice depending on the expected water content.[8][9]

Q4: My reaction produced a significant amount of amide. What went wrong?

A: The formation of an amide is a classic sign of partial hydrolysis of the nitrile product due to the presence of water.[4][10][11] This indicates that your reaction conditions were not sufficiently anhydrous. Review your solvent/reagent drying procedures and inert atmosphere techniques.

Troubleshooting Guide

Problem: Low or No Yield of Nitrile Product

If you are experiencing low or no yield in your nitrile synthesis, it is crucial to systematically investigate potential sources of water. This troubleshooting workflow can help diagnose the issue.

G start Low/No Nitrile Yield check_reagents Were reagents and solvents rigorously dried? start->check_reagents check_glassware Was glassware oven/flame-dried? check_reagents->check_glassware Yes sol Solution: Improve drying protocols. Use molecular sieves or distill solvents. Dry solid reagents in a vacuum oven. check_reagents->sol No check_atmosphere Was reaction run under an inert atmosphere (N2 or Ar)? check_glassware->check_atmosphere Yes sol_glass Solution: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum just before use. check_glassware->sol_glass No check_byproducts Analyze crude reaction mixture. Amide or alcohol byproducts present? check_atmosphere->check_byproducts Yes sol_atm Solution: Improve inert gas technique. Use Schlenk line and ensure all connections are sealed. check_atmosphere->sol_atm No sol_hydrolysis Indicates water contamination. Review all anhydrous procedures. check_byproducts->sol_hydrolysis Yes sol_other Problem may be related to reagent purity, temperature, or reaction time. Review literature procedure. check_byproducts->sol_other No success Yield Improved sol->success sol_glass->success sol_atm->success sol_hydrolysis->success G cluster_prep Preparation Phase cluster_reaction Reaction Phase A 1. Oven-Dry Glassware (Flask, condenser, etc.) >12 hours at 125°C B 2. Assemble Apparatus Hot and place under vacuum A->B C 3. Flame-Dry Under Vacuum (Use heat gun or gentle flame) until no more condensation seen B->C D 4. Backfill with Inert Gas (Nitrogen or Argon) C->D E 5. Repeat Vacuum/Backfill Cycle (3x) D->E F 6. Add Anhydrous Solvents & Reagents via Syringe/Cannula E->F G 7. Maintain Positive Pressure of Inert Gas via Bubbler/Balloon F->G H 8. Run Reaction at Desired Temperature G->H

References

Technical Support Center: Optimizing Continuous Flow Synthesis of Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the continuous flow synthesis of nitriles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the continuous flow synthesis of nitriles, offering potential causes and step-by-step solutions.

Issue 1: Low Product Yield or Incomplete Conversion

Potential CauseRecommended Solution
Inadequate Mixing - Ensure miscible solvents are used for all reagent streams. - If using a packed-bed reactor, ensure uniform packing to avoid channeling. - For biphasic reactions, consider using a static mixer or a packed-bed to enhance interfacial contact.[1]
Incorrect Stoichiometry - Verify the concentration of all reagent solutions before starting the flow experiment. - Ensure the flow rates of all pumps are accurately calibrated to deliver the desired molar ratios.
Suboptimal Residence Time - If conversion is low, increase the residence time by either decreasing the total flow rate or using a longer reactor coil.[2] - Conversely, if side product formation is observed, a shorter residence time may be beneficial.[2]
Incorrect Temperature - Ensure the reactor is heated to the optimal temperature for the specific reaction. For highly exothermic reactions, efficient heat transfer is crucial to maintain a stable temperature. - For some reactions, like the acid-nitrile exchange, high temperatures (e.g., 350°C) are necessary.[3][4][5]
Catalyst Deactivation - For heterogeneous catalysts, deactivation can occur due to the deposition of carbon-containing species or blockage of active sites by water.[6] Regeneration, for instance by heating in an air stream, may be possible.[6] - For homogeneous catalysts, ensure the catalyst is soluble and stable under the reaction conditions.
Product Inhibition - In some cases, the product can inhibit the catalyst, as seen in the intramolecular Schmidt reaction where the resulting lactam can sequester the acid catalyst.[7] Using a strong hydrogen-bond-donating solvent like hexafluoro-2-propanol (HFIP) can mitigate this effect.[7]

Issue 2: Poor Selectivity / Formation of Side Products

Potential CauseRecommended Solution
Formation of Formanilides (Schmidt Reaction) - The Schmidt reaction of aldehydes with sodium azide can sometimes yield formanilides as side products.[8] Using triflic acid (TfOH) as a catalyst in acetonitrile has been shown to exclusively produce nitriles in near-quantitative yields.[8]
Formation of Secondary or Tertiary Amines (Nitrile Reduction) - During the hydrogenation of nitriles to primary amines, over-reduction can lead to secondary and tertiary amines.[9] A continuous flow system with a micro-packed bed can improve selectivity towards the primary amine due to better control over reaction conditions and reduced back-mixing.[9]
Formation of 4-alkoxy-2-oxazoline (van Leusen Reaction) - In the van Leusen reaction, the use of excess primary alcohol can favor the formation of a 4-alkoxy-2-oxazoline side product.[10] The amount of alcohol should be carefully controlled, typically in the range of 1-2 equivalents.[10]
Incorrect Residence Time - A residence time that is too long can lead to the degradation of the desired product or the formation of byproducts.[2] Optimize the residence time by systematically varying the flow rate.

Issue 3: Reactor Clogging or Blockages

Potential CauseRecommended Solution
Precipitation of Reagents or Products - Ensure all starting materials and the final product are soluble in the chosen solvent at the reaction temperature and concentration. - If a reagent or product has low solubility, consider using a different solvent or operating at a higher temperature. - For reactions that form insoluble byproducts (e.g., inorganic salts), using an ultrasound bath can help break up precipitates and prevent clogging. [29 from previous searches]
Slurry Handling Issues - When working with slurries, ensure continuous and vigorous stirring in the feed vessel to maintain a homogeneous suspension. - Use pumps designed for handling slurries, such as peristaltic pumps.[11] - The use of wider diameter tubing can help prevent blockages.
Gas Evolution - Reactions that evolve gas (e.g., nitrogen in the Schmidt reaction) can cause pressure fluctuations and potential blockages. The use of a back-pressure regulator is essential to maintain a stable pressure and flow.[12]

Issue 4: Pressure Fluctuations

Potential CauseRecommended Solution
Gas Evolution - As mentioned above, gas evolution requires a back-pressure regulator to maintain a constant system pressure.[12]
Pump Malfunction - Ensure pumps are properly primed and free of air bubbles. - Check for leaks in the system, particularly at fittings and connections.
Partial Clogging - A partial blockage in the reactor can lead to an increase in back pressure. If this occurs, stop the flow and attempt to clear the blockage by flushing with a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of performing nitrile synthesis in a continuous flow reactor compared to a batch process?

A1: Continuous flow chemistry offers several advantages for nitrile synthesis, including:

  • Enhanced Safety: Handling of hazardous reagents like cyanides and azides is safer due to the small reaction volumes at any given time.[13][14]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, which is crucial for highly exothermic or endothermic reactions.[15]

  • Increased Reproducibility and Scalability: Flow reactors provide precise control over reaction parameters, leading to more consistent results.[16][17] Scaling up can often be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[13]

  • Access to Novel Reaction Conditions: Flow systems can be easily pressurized, allowing for the use of solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.[3][5]

Q2: How do I choose the appropriate starting material and reaction type for my desired nitrile?

A2: The choice of starting material depends on its availability and the functional groups present in the target molecule. Common methods include:

  • From Aldehydes: The Schmidt reaction is a high-yielding method for converting aldehydes to nitriles.[8][18]

  • From Ketones: The van Leusen reaction is a cyanide-free method to synthesize nitriles from ketones.[10][16][17][19]

  • From Primary Amides: Dehydration of primary amides is a common and effective route.[20][21][22]

  • From Carboxylic Acids: A direct acid-nitrile exchange reaction can be performed at high temperatures and pressures.[3][4][5][23]

Q3: What are the key safety precautions when working with cyanide reagents in a continuous flow setup?

A3: When working with cyanide salts or hydrogen cyanide, the following safety measures are crucial:

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[24]

  • pH Control: Cyanide salt solutions must be kept basic to prevent the formation of highly toxic and flammable hydrogen cyanide gas.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves (e.g., neoprene, butyl rubber, or Viton).[24][26][27]

  • Waste Disposal: Cyanide waste should be collected in a dedicated, properly labeled container and kept basic.[24][26]

  • Emergency Preparedness: Have a cyanide emergency kit readily available and ensure all personnel are trained in its use.[28]

Q4: How can I effectively scale up my continuous flow nitrile synthesis?

A4: Scaling up in flow chemistry can be approached in several ways:

  • Longer Run Time: The simplest method is to run the optimized reaction for an extended period.

  • Increasing Flow Rate and Reactor Volume: This requires re-optimization of reaction parameters.

  • Numbering-up: This involves running multiple identical reactors in parallel. This approach maintains the optimized reaction conditions but can be costly and complex to set up.[13]

  • Rational Scale-up: This involves a more fundamental approach where heat transfer and mixing are kept constant during the scale-up process.[13]

Data Presentation: Comparison of Reaction Parameters

Table 1: Optimization of Continuous Flow Schmidt Reaction for Nitrile Synthesis from Aldehydes

EntryAldehydeTemperature (°C)Residence Time (s)TfOH (equiv.)Yield (%)Reference
1Benzaldehyde251201.5100[18]
2Benzaldehyde2551.5100[18]
3Benzaldehyde10051.5100[18]
44-Chlorobenzaldehyde2551.195[18]
54-Methoxybenzaldehyde2551.192[18]
62-Naphthaldehyde25101.191[18]

Table 2: Optimization of Continuous Flow van Leusen Reaction for Nitrile Synthesis from Ketones

EntryKetoneBaseTemperature (°C)Residence Time (min)TosMIC (equiv.)Yield (%)Reference
1BenzophenoneKOtBu20151.247[16]
2BenzophenoneKOtBu201.51.573[16]
3BenzophenoneNaOtBu201.51.596[16]
44-MethoxyacetophenoneNaOtBu201.51.585[16]
52-AcetylnaphthaleneNaOtBu201.51.592[16]

Table 3: Continuous Flow Synthesis of Nitriles from Carboxylic Acids

EntryCarboxylic AcidTemperature (°C)Pressure (bar)Residence Time (min)Yield (%)Reference
1Benzoic Acid350652594[5]
24-Chlorobenzoic Acid350652596[5]
3Phenylacetic Acid350652591[5]
4Adipic Acid350652585[5]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of Benzonitrile from Benzaldehyde via Schmidt Reaction [18]

  • Reagent Preparation:

    • Solution A: Dissolve benzaldehyde (0.6 mmol) and triflic acid (0.9 mmol) in 3 mL of acetonitrile.

    • Solution B: Dissolve trimethylsilyl azide (TMSN₃) (0.6 mmol) in 3 mL of acetonitrile.

  • System Setup:

    • Use a continuous flow system with two syringe pumps, a T-mixer, and a reactor coil.

    • Set the reactor temperature to 25°C.

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at flow rates that provide a 5-second residence time in the reactor coil (e.g., for a specific reactor volume, calculate the required flow rates).

    • Allow the system to equilibrate for approximately 5 minutes.

    • Collect the product stream in a vessel containing a saturated aqueous solution of sodium hypochlorite (NaClO) to quench the reaction and neutralize any unreacted azide.

  • Work-up and Analysis:

    • Extract the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the product by GC-MS or NMR to determine the yield.

Protocol 2: Continuous Flow Synthesis of Benzonitrile from Benzamide via Dehydration (Adapted from[20])

  • Reagent Preparation:

    • Solution A: Prepare a solution of benzamide in a suitable solvent like butyl acetate. The concentration should be optimized to ensure complete solubility at room temperature.[22]

    • Solution B: Prepare a solution of a dehydrating agent (e.g., trichloroacetonitrile) in the same solvent.[22]

  • System Setup:

    • Use a continuous flow system with two pumps, a mixer, and a packed-bed reactor containing a catalyst (e.g., CeO₂).

    • Heat the packed-bed reactor to the optimized temperature (e.g., 100°C).

  • Reaction Execution:

    • Pump Solution A and Solution B through the mixer and into the heated packed-bed reactor at a flow rate that provides the desired residence time.

    • Collect the product stream after it exits the reactor.

  • Work-up and Analysis:

    • The crude product can be purified by distillation or crystallization.

    • Analyze the product by GC-MS or NMR to determine the yield.

Visualizations

experimental_workflow General Experimental Workflow for Continuous Flow Nitrile Synthesis cluster_prep 1. Reagent Preparation cluster_setup 2. System Setup cluster_run 3. Reaction Execution cluster_workup 4. Work-up & Analysis reagent_A Prepare Solution A (e.g., Substrate + Catalyst) pump_A Load Syringe Pump A reagent_A->pump_A reagent_B Prepare Solution B (e.g., Reagent) pump_B Load Syringe Pump B reagent_B->pump_B reactor_setup Assemble Reactor (Mixer, Coil/Packed-Bed, BPR) pump_A->reactor_setup Flow A pump_B->reactor_setup Flow B temp_control Set Reactor Temperature reactor_setup->temp_control start_pumps Start Pumps at Calculated Flow Rates temp_control->start_pumps equilibrate Equilibrate System start_pumps->equilibrate collect Collect Product Stream equilibrate->collect quench Quench Reaction (if necessary) collect->quench extract Extraction / Purification quench->extract analyze Analyze Product (GC, NMR, etc.) extract->analyze

Caption: General workflow for continuous flow nitrile synthesis.

troubleshooting_low_yield Troubleshooting Low Yield in Continuous Flow Nitrile Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Conversion mixing Inadequate Mixing? start->mixing stoichiometry Incorrect Stoichiometry? start->stoichiometry residence_time Suboptimal Residence Time? start->residence_time temperature Incorrect Temperature? start->temperature catalyst Catalyst Deactivation? start->catalyst solve_mixing Use static mixer Ensure miscibility mixing->solve_mixing solve_stoichiometry Verify concentrations Calibrate pumps stoichiometry->solve_stoichiometry solve_residence_time Decrease flow rate or use longer reactor residence_time->solve_residence_time solve_temperature Optimize temperature Ensure good heat transfer temperature->solve_temperature solve_catalyst Regenerate or replace catalyst catalyst->solve_catalyst

References

Validation & Comparative

Comparative NMR Spectral Analysis: 3-(Methylsulfonyl)benzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-(methylsulfonyl)benzonitrile. For a comprehensive understanding, its spectral features are compared with those of structurally related alternatives, namely benzonitrile and methyl phenyl sulfone. This document is intended for researchers, scientists, and drug development professionals, offering a thorough interpretation of spectral data, a detailed experimental protocol, and a visual representation of the molecule's structure.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its comparative compounds. The assignments are based on established principles of NMR spectroscopy, including the electronic effects of the sulfonyl and nitrile substituents on the aromatic ring. While specific experimental data for this compound is not widely available in public literature, the presented data is a predictive assignment based on the analysis of similar compounds.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.25s-
H-4~8.15d~8.0
H-5~7.80t~8.0
H-6~7.95d~8.0
-SO₂CH₃~3.10s-
BenzonitrileH-2, H-67.64d8.0
H-3, H-57.47t8.0
H-47.60d8.0
Methyl Phenyl SulfoneH-2, H-67.92d7.5
H-3, H-5, H-47.54-7.66m-
-SO₂CH₃3.04s-

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1~114
C-2~132
C-3~142
C-4~129
C-5~135
C-6~131
-CN~117
-SO₂CH₃~45
BenzonitrileC-1112.2
C-2, C-6132.6
C-3, C-5128.9
C-4132.0
-CN118.6
Methyl Phenyl SulfoneC-1140.4
C-2, C-6127.2
C-3, C-5129.3
C-4133.6
-SO₂CH₃44.4

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR spectral assignments.

G cluster_0 C1 C C2 C C1->C2 CN_C C C1->CN_C C3 C C2->C3 H2 H C2->H2 2 C4 C C3->C4 S S C3->S C5 C C4->C5 H4 H C4->H4 4 C6 C C5->C6 H5 H C5->H5 5 C6->C1 H6 H C6->H6 6 O1 O S->O1 O2 O S->O2 CH3 CH3 S->CH3 N N CN_C->N CN_C->N

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: This will vary depending on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the analysis of 3-(Methylsulfonyl)benzonitrile against alternative analytical techniques. The selection of an appropriate analytical method is critical for the unambiguous identification, structural elucidation, and purity assessment of drug candidates and synthetic intermediates. This document presents a comprehensive overview of the expected data from HRMS, alongside comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and visual workflows.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the characterization of novel chemical entities. Its primary strength lies in the ability to provide a highly accurate mass measurement of a molecule, which in turn allows for the confident determination of its elemental composition.

For this compound, with a molecular formula of C₈H₇NO₂S, the theoretical exact mass of the neutral molecule is approximately 181.0198 Da. HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙) with high precision, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Expected HRMS Data
ParameterTheoretical Value for C₈H₇NO₂SExpected Experimental Value
Molecular Formula C₈H₇NO₂SConfirmed
Theoretical Exact Mass [M] 181.01975 Da-
Theoretical m/z [M+H]⁺ 182.02702 DaMeasured m/z ± 5 ppm
Mass Accuracy -< 5 ppm
Fragmentation Analysis

Key expected fragments would arise from the cleavage of the methylsulfonyl and nitrile groups from the benzene ring.

Precursor Ion (m/z)Proposed FragmentFragment FormulaFragment m/z (Nominal)
181[M - CH₃]⁺C₇H₄NO₂S⁺166
181[M - SO₂]⁺˙C₈H₇N⁺˙117
181[M - CH₃SO₂]⁺C₇H₄N⁺102
181[C₆H₄CN]⁺C₇H₄N⁺102
181[C₆H₅]⁺C₆H₅⁺77

Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in determining the elemental composition, a comprehensive characterization of this compound relies on complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the benzene ring and the nitrile carbon.

TechniqueKey Observables
¹H NMR Chemical shifts, coupling constants, and integration of proton signals.
¹³C NMR Chemical shifts of all carbon atoms.
2D NMR (COSY, HSQC, HMBC) Correlation signals confirming the connectivity between protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS can be used for purity assessment and to obtain a mass spectrum. The mass spectrum obtained from a standard quadrupole GC-MS will have lower resolution than HRMS, providing nominal mass information.

TechniqueKey Performance Characteristics
GC-MS Retention time for identification and peak area for quantification. Provides a nominal mass fragmentation pattern.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A general protocol for the HRMS analysis of a small molecule like this compound using an Orbitrap mass spectrometer is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap Exploris™ or a Waters SYNAPT G2-Si, is used.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is typically employed.

  • Mass Analysis: The instrument is operated in full scan mode with a resolution of at least 60,000 (FWHM).

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the molecular ion (e.g., m/z 100-500).

  • Accurate Mass Measurement: The measured m/z of the molecular ion is compared to the theoretical m/z to determine the mass accuracy and confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain a fragmentation spectrum for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the ¹H spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflows for the high-resolution mass spectrometry analysis and a comparison with NMR spectroscopy.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalysis Detection Detection of Ions MassAnalysis->Detection FullScan Full Scan Spectrum (Accurate Mass) Detection->FullScan MSMS Tandem MS Spectrum (Fragmentation) Detection->MSMS FormulaConfirmation Elemental Composition Confirmation FullScan->FormulaConfirmation StructureElucidation Structural Fragment Information MSMS->StructureElucidation

Caption: Experimental workflow for HRMS analysis.

Analytical_Comparison cluster_goal Analytical Goal cluster_hrms High-Resolution Mass Spectrometry cluster_nmr NMR Spectroscopy Goal Characterization of This compound HRMS_Adv Advantages: - Unambiguous molecular formula - High sensitivity - Fragmentation for structural clues Goal->HRMS_Adv Primary Technique For Elemental Composition NMR_Adv Advantages: - Complete structural elucidation - Defines atom connectivity and stereochemistry - Quantitative analysis Goal->NMR_Adv Primary Technique For Structural Elucidation HRMS_Disadv Limitations: - Provides limited information on atom connectivity - Isomer differentiation can be challenging NMR_Disadv Limitations: - Lower sensitivity than MS - Requires larger sample amounts - More time-consuming

Caption: Comparison of HRMS and NMR for characterization.

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Methylsulfonyl)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-, 3-, and 4-(Methylsulfonyl)benzonitrile, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The insights and data presented herein are crucial for reaction design, optimization, and the strategic synthesis of complex molecules in pharmaceutical and materials science research.

The reactivity of an aromatic ring toward nucleophilic attack is fundamentally governed by its electronic properties. The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring by lowering its electron density. Both the methylsulfonyl (-SO₂CH₃) and cyano (-CN) groups are potent EWGs. Their relative positions on the benzene ring dictate the degree of activation and, consequently, the reaction rates in SNAr processes.

Theoretical Reactivity Profile

The predicted order of reactivity for the isomers in a typical SNAr reaction (where a nucleophile displaces a leaving group, or in this context, where the overall ring system reacts with a nucleophile) is based on the ability of the substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1]

  • 2- and 4-(Methylsulfonyl)benzonitrile: In these isomers, both the methylsulfonyl and cyano groups are positioned ortho or para to each other. This arrangement allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through both inductive and resonance effects.[2][3] This strong stabilization significantly lowers the activation energy for nucleophilic attack, leading to high reactivity.

  • 3-(Methylsulfonyl)benzonitrile: In the meta isomer, the electron-withdrawing groups cannot stabilize the anionic intermediate through resonance; stabilization occurs only via the weaker inductive effect.[2] Consequently, the transition state is of higher energy, making this isomer substantially less reactive towards nucleophiles compared to its ortho and para counterparts.

The general reactivity trend is therefore predicted as: 4-isomer ≈ 2-isomer >> 3-isomer . The reactivity of the 2- and 4-isomers is expected to be of a similar magnitude, with the potential for the 2-isomer to be slightly less reactive due to steric hindrance at the site of attack.[4]

Comparative Reactivity Data

IsomerRelative Position of EWGsStabilizing EffectsPredicted Relative Rate Constant (k_rel)
4-(Methylsulfonyl)benzonitrile paraStrong Resonance & Inductive~1 x 10⁷
2-(Methylsulfonyl)benzonitrile orthoStrong Resonance & Inductive~0.8 x 10⁷
This compound metaInductive Only1

Table 1: Predicted relative reactivity of (Methylsulfonyl)benzonitrile isomers in a representative SNAr reaction. The values are illustrative and normalized to the reactivity of the meta isomer, designed to show orders of magnitude differences based on established mechanistic principles.

Logical Framework for Reactivity

The diagram below illustrates the mechanistic basis for the observed reactivity differences. The key factor is the ability of the electron-withdrawing groups to stabilize the anionic Meisenheimer complex formed during the reaction.

G cluster_isomers Isomer Input cluster_intermediate Meisenheimer Complex Stabilization cluster_output Reactivity Outcome ortho 2-Isomer (Ortho) high_stab Strong Stabilization (Resonance + Inductive) ortho->high_stab meta 3-Isomer (Meta) low_stab Weak Stabilization (Inductive Only) meta->low_stab para 4-Isomer (Para) para->high_stab high_react High Reactivity high_stab->high_react Lowers Activation Energy low_react Low Reactivity low_stab->low_react High Activation Energy

Caption: Logical flow of isomer structure to SNAr reactivity.

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions

To empirically determine the relative reactivities, a kinetic study can be performed by monitoring the reaction of each isomer with a suitable nucleophile using UV-Vis spectrophotometry or HPLC.

Objective: To measure the pseudo-first-order rate constants for the reaction of 2-, 3-, and 4-(Methylsulfonyl)benzonitrile with a nucleophile (e.g., sodium methoxide).

Materials:

  • 2-(Methylsulfonyl)benzonitrile

  • This compound

  • 4-(Methylsulfonyl)benzonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

  • Thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each (Methylsulfonyl)benzonitrile isomer (e.g., 1 mM) in anhydrous methanol.

    • Prepare a stock solution of sodium methoxide (e.g., 0.1 M) in anhydrous methanol. Standardize by titration if necessary.

  • Kinetic Run (Example for one isomer):

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Place a known volume of the isomer stock solution into a cuvette and dilute with methanol to achieve a suitable initial absorbance.

    • Initiate the reaction by injecting a small, precise volume of the sodium methoxide stock solution into the cuvette. The final concentration of the nucleophile should be in large excess (at least 10-fold) of the substrate to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the reaction product over time. The product will likely be a methoxy-substituted methylsulfonylbenzene derivative.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • Repeat the experiment with different concentrations of sodium methoxide to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus [NaOMe].

    • Perform the same procedure for all three isomers under identical conditions.

  • Comparison:

    • Compare the second-order rate constants (k₂) for the three isomers to establish their relative reactivity.

The workflow for this experimental setup is outlined below.

G prep Prepare Stock Solutions (Isomers & Nucleophile) setup Equilibrate Spectrophotometer & Substrate Solution prep->setup initiate Inject Nucleophile to Initiate Reaction setup->initiate monitor Monitor Absorbance vs. Time at λmax initiate->monitor calc Calculate k_obs (Pseudo-First-Order Rate) monitor->calc plot Plot k_obs vs. [Nucleophile] to find k2 calc->plot compare Compare k2 values for all Isomers plot->compare

Caption: Experimental workflow for kinetic analysis.

Conclusion

The positional isomerism of the methylsulfonyl and cyano groups on the benzonitrile scaffold has a profound impact on its reactivity towards nucleophiles. The 2- and 4-isomers are highly activated for nucleophilic aromatic substitution due to the cooperative resonance and inductive effects of their electron-withdrawing substituents. In contrast, the 3-isomer is significantly less reactive, as it lacks the crucial resonance stabilization of the reaction intermediate. This predictable reactivity pattern is a cornerstone of rational synthetic design and is essential for professionals in drug discovery and chemical development.

References

Structure-Activity Relationship of 3-(Methylsulfonyl)benzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(methylsulfonyl)benzonitrile scaffold is a key structural motif in a variety of biologically active compounds. The strong electron-withdrawing nature of the sulfonyl group and the versatile chemistry of the nitrile group make this scaffold a valuable component in drug design.[1] Structure-activity relationship (SAR) studies on analogs of this compound have been crucial in optimizing their therapeutic potential, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the SAR of these analogs, with a focus on their activity as TRPV1 antagonists and mGluR5 negative allosteric modulators.

Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzonitrile ring and the groups attached to the sulfonyl moiety. The following tables summarize the quantitative SAR data for different series of these analogs.

Phenylpropanamide Analogs as TRPV1 Antagonists

A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides featuring a substituted benzyl C-region have been investigated for their human TRPV1 (hTRPV1) antagonistic activity. The data reveals that phenyl C-region derivatives generally exhibit better antagonism than their pyridine counterparts.[2][3]

CompoundR GroupKi (CAP) (nM)Antagonistic Activity
43 2-Fluoro-4-(trifluoromethyl)benzyl0.3Potent Antagonist
44S 2-Chloro-4-(trifluoromethyl)benzyl0.3Potent Antagonist

Table 1: SAR of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamide Analogs as hTRPV1 Antagonists. Data sourced from[2][3].

Thiourea Analogs as TRPV1 Antagonists

N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea derivatives have been studied to understand the pharmacophoric requirements for vanilloid receptor 1 (TRPV1) antagonism. Variations in the distances between key pharmacophores and modifications of the acyloxy group have significant impacts on binding affinity and antagonistic activity.[4][5]

CompoundModificationBinding Affinity (relative to lead)Antagonistic Activity (relative to lead)
Lead Compound (1) -1x1x
19 Altered pharmacophore distance13-fold reduction2-fold improvement

Table 2: SAR of N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogs. Data sourced from[4].

Benzenesulfonamide Derivatives as Anticonvulsants

A series of benzenesulfonamide derivatives incorporating α-amides have been evaluated for their anticonvulsant properties.

CompoundED50 (mg/kg) (MES test)ED50 (mg/kg) (scPTZ test)Protective Index (PI)
12c -22.5020.4
18b 16.36-24.8

Table 3: Anticonvulsant Activity of Benzenesulfonamide Derivatives. Data sourced from[6].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are summaries of the key experimental protocols used in the evaluation of this compound analogs.

Synthesis of 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamides

A general synthetic route for this class of compounds involves the amidation of 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanoic acid with a substituted benzylamine. The following is a representative example for the synthesis of compound 8 :

  • Reaction: 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid is coupled with 2-(dipropylamino)-4-(trifluoromethyl)benzylamine.

  • Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For compound 8 , the proton NMR spectrum in CDCl3 shows characteristic peaks at δ 7.52, 7.32, 7.23–7.28, 7.17, 7.09, 6.49, 6.36, 4.47–4.61, 3.52, 3.03, 2.79–2.90, 1.52, 1.29–1.45, and 0.77–0.89 ppm. The mass spectrum (FAB) shows a molecular ion peak at m/z 518 (M+H)+.[2]

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds was evaluated in male Kunming mice.

  • Initial Screening: Compounds were administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg. Observations for anticonvulsant effects and acute neurotoxicity were made at 0.5 and 4 hours post-administration.

  • Maximal Electroshock Seizure (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that protect against absence seizures.

  • Quantitative Evaluation: For promising compounds, the median effective dose (ED50) and the median toxic dose (TD50) were determined at the time of peak effect. The protective index (PI) is calculated as TD50/ED50.[6]

Visualizing Mechanisms and Workflows

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies, from initial compound synthesis to the identification of a lead candidate.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D Screening of Analogs E In Vivo Models (e.g., Disease Models) D->E F SAR Analysis E->F Activity Data G Lead Compound Identification F->G H Lead Optimization G->H H->A Iterative Design

A generalized workflow for structure-activity relationship studies.

Proposed Signaling Pathway for TRPV1 Antagonism

TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of TRPV1 block the influx of cations, thereby inhibiting downstream signaling pathways that lead to the sensation of pain.

TRPV1_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca2+ / Na+ Influx TRPV1->Ca_Influx Opens Stimuli Stimuli (e.g., Capsaicin, Heat, Protons) Stimuli->TRPV1 Activates Antagonist TRPV1 Antagonist (e.g., Benzonitrile Analog) Antagonist->TRPV1 Blocks Signaling Downstream Signaling Ca_Influx->Signaling Pain Pain Sensation Signaling->Pain

Simplified signaling pathway of TRPV1 activation and its inhibition by antagonists.

References

Comparative analysis of catalysts for aryl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and advanced polymers.[1][2][3] The efficient synthesis of aryl sulfones is therefore of paramount importance. This guide provides a comparative analysis of prominent catalytic systems used for this purpose, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst for aryl sulfone synthesis depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Transition metal catalysts, particularly those based on palladium, copper, and nickel, are the most widely employed. Iron, being more abundant and less toxic, is emerging as a sustainable alternative. The following table summarizes the performance of representative catalytic systems.

Catalyst SystemAryl SourceSulfur SourceKey Ligand/AdditiveTemp. (°C)Time (h)Yield (%)Notes
Palladium-catalyzed
Pd(OAc)₂ / P(t-Bu)₃[2]Aryl HalideK₂S₂O₅ (SO₂ surrogate)iPr₂NEt (reductant)80-~85-95One-step synthesis of symmetrical diaryl sulfones.[2]
PdCl₂[4]Aryl Boronic AcidArylsulfonyl ChlorideK₂CO₃ (base)RT0.5-185-95Mild conditions, short reaction times for unsymmetrical diaryl sulfones.[4]
Pd(OAc)₂ / Xantphos-type[5]Aryl LithiumDABSO (SO₂ surrogate)-100-70-90Three-component synthesis of a broad range of sulfones.[5]
Copper-catalyzed
CuI[1]Aryl IodideSulfinic Acid Salt1,10-Phenanthroline11020>95Efficient for methyl and diaryl sulfones; poor yields with aryl bromides.[1]
CuBr / Oxalamide[6](Hetero)aryl Bromide2-Substituted Sulfonylacetate-40--Synthesis of α-aryl and allylic sulfones.[6]
CuFe₂O₄ Nanoparticles[7]Alkyl/Aryl HalideAryl Sulfonic Acid Salt-605~96Inexpensive, recyclable, environmentally friendly heterogeneous catalyst.[7]
Nickel-catalyzed
Ni(OTf)₂ / dtbpy[8](Hetero)aryl Boronic AcidK₂S₂O₅ (SO₂ surrogate)2-Chlorothiazoles---Redox-neutral sulfonylation.[8]
Ni Catalyst / Organoboron Photocatalyst[3][9]Aryl BromideSodium SulfinateWhite Light IrradiationRT-60-85Sustainable alternative to iridium or ruthenium complexes for photosensitized reactions.[3][9]
Ni Catalyst / 8-aminoquinoline[10]Benzamide Derivative-----Direct C-H bond sulfonylation.[10]
Iron-catalyzed
Fe(acac)₃[11]Alkyl Phenyl SulfoneAryl Grignard ReagentTMEDA---Cross-coupling of unactivated C(sp³)–S bonds.[11]
FeCl₃[12]Aryl Enol AcetateSulfonyl HydrazideAir (oxidant)---Environmentally benign approach for β-keto sulfones.[12]
Iron(III) Phthalocyanine Chloride[13]Sulfonylhydrazone----Good-HighSynthesis of sulfones via decomposition of sulfonylhydrazones.[13]

Note: This table presents representative data. Yields are highly substrate-dependent. "RT" denotes room temperature. "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed Synthesis of Symmetrical Diaryl Sulfones[2]

This protocol describes the one-step synthesis of symmetrical diaryl sulfones from aryl halides using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide surrogate.

  • Materials:

    • Aryl halide (1.0 mmol)

    • K₂S₂O₅ (0.75 mmol)

    • Pd(OAc)₂ (10 mol%)

    • P(t-Bu)₃ (ligand)

    • iPr₂NEt (reductant)

    • Toluene (solvent)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, K₂S₂O₅, Pd(OAc)₂, and P(t-Bu)₃.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add toluene and iPr₂NEt via syringe.

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.

Copper-Catalyzed Synthesis of Diaryl Sulfones[1]

This method outlines the coupling of aryl iodides with sulfinic acid salts to form diaryl sulfones.

  • Materials:

    • Aryl iodide (1.0 mmol)

    • Sodium sulfinate salt (1.2 mmol)

    • CuI (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • DMSO (solvent, 1 M concentration)

  • Procedure:

    • In a reaction tube, combine the aryl iodide, sodium sulfinate salt, CuI, and 1,10-phenanthroline.

    • Add DMSO to the tube.

    • Seal the tube and heat the mixture in an oil bath at 110 °C for 20 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the diaryl sulfone.

Nickel/Photocatalyst-Catalyzed Synthesis of Sulfones[3][9]

This protocol describes a dual catalytic system for the cross-coupling of aryl bromides with sodium sulfinates under visible light.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Sodium sulfinate (1.5 equiv)

    • NiCl₂·glyme (5 mol%)

    • Organoboron photocatalyst (e.g., as described in the literature) (2.5 mol%)

    • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) (10 mol%)

    • Solvent (e.g., DMA)

  • Procedure:

    • To a reaction vial, add the aryl bromide, sodium sulfinate, nickel catalyst, photocatalyst, and ligand.

    • Add the solvent and degas the mixture.

    • Irradiate the reaction mixture with a white light source (e.g., a compact fluorescent lamp) at room temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, perform a standard aqueous workup.

    • Purify the crude product via column chromatography to obtain the desired sulfone.

General Mechanistic Pathway

Transition metal-catalyzed aryl sulfone syntheses often proceed through a common catalytic cycle. The diagram below illustrates the key steps involved in a typical palladium-catalyzed cross-coupling reaction between an aryl halide and a sulfur dioxide source.

Aryl_Sulfone_Synthesis_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst ArPdX Ar-Pd(II)-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArPdSO2X Ar-SO2-Pd(II)-X Insertion Complex ArPdX->ArPdSO2X SO2 Insertion ArSO2Ar_Pd Ar-SO2-Ar' Pd(II) Complex ArPdSO2X->ArSO2Ar_Pd Transmetalation ArSO2Ar_Pd->Pd0 Reductive Elimination Product Ar-SO2-Ar' Aryl Sulfone ArSO2Ar_Pd->Product ArylHalide Ar-X ArylHalide->Pd0 SO2Source SO2 Source SO2Source->ArPdX ArylSource Ar'-M ArylSource->ArPdSO2X

References

A Comparative Guide to the Biological Activities of Benzonitrile and Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of benzonitrile and benzylamine derivatives, two important scaffolds in medicinal chemistry. By presenting quantitative data from experimental studies, detailing methodologies for key assays, and visualizing relevant biological pathways and workflows, this document aims to be a valuable resource for the rational design and development of novel therapeutic agents.

The unique physicochemical properties of the benzonitrile and benzylamine moieties contribute to their diverse pharmacological profiles. Benzonitrile, with its electron-withdrawing nitrile group, can act as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] Conversely, the benzylamine structure provides a basic nitrogen center, crucial for interactions with various biological targets. This guide explores the impact of these structural differences on their anticancer, antimicrobial, and enzyme-inhibiting activities.

Anticancer Activity

Both benzonitrile and benzylamine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Benzonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] For instance, certain 2-phenylacrylonitrile derivatives exhibit potent inhibitory activity against cancer cell lines in the nanomolar range.[1][2] Additionally, some benzonitrile-containing compounds act as inhibitors of key signaling pathways involved in cancer progression, such as the PD-1/PD-L1 immune checkpoint.[1]

Benzylamine derivatives can induce apoptosis in cancer cells by modulating signaling pathways, such as decreasing the phosphorylation of AKT and AMPK.[3] Some benzylamine compounds have also been investigated for their ability to reduce tumor growth and metastasis in vivo.[3][4]

Table 1: Comparative Anticancer Activity of Benzonitrile and Benzylamine Derivatives

Compound ClassDerivative ExampleTarget/Cell LineActivity (IC50)Reference
Benzonitrile Compound 1g2a (2-Phenylacrylonitrile derivative)HCT1165.9 nM[1][2]
BEL-74027.8 nM[1][2]
Indole-Acrylonitrile DerivativeNCI-60 Panel (Mean)0.38 µM[5]
L0909 (HCV Entry Inhibitor)HCV0.022 µM (EC50)[1]
Benzylamine 2-acetyl-benzylamineMOLM-140.40 mM (at 24h)[4][6]
NB-40.39 mM (at 24h)[4][6]
4-Chloro-benzyl analog of MakaluvaminesMCF-71.8 µM[7]
4-Methyl-benzyl analog of MakaluvaminesMCF-72.3 µM[7]
Antimicrobial Activity

Derivatives of both benzonitrile and benzylamine have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

Benzonitrile derivatives have shown broad-spectrum antimicrobial activity. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[8]

Benzylamine derivatives also exhibit significant antimicrobial properties. Their activity is often correlated with their hydrophobicity, which influences their ability to disrupt microbial cell membranes.[9] Certain benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[10] In the realm of antifungals, some benzylamine derivatives are among the most potent inhibitors of fungal squalene epoxidase, an essential enzyme in ergosterol biosynthesis.[11][12]

Table 2: Comparative Antimicrobial Activity of Benzonitrile and Benzylamine Derivatives

Compound ClassDerivative ExampleTarget OrganismActivity (MIC)Reference
Benzonitrile (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25 µg/mL[8]
Pyrazole-linked tetrazole derivative (6D)Gram-positive & Gram-negative bacteriaGood to moderate[13]
Benzylamine Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative (6l)Pseudomonas aeruginosa0.002 - 0.016 µg/mL[10]
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative (6m)Staphylococcus epidermidis0.002 - 0.016 µg/mL[10]
Phenyl-substituted benzylamine (7f)Candida albicansHighly potent[11][14]
Enzyme Inhibition

The ability to selectively inhibit enzymes is a key feature of many therapeutic agents. Both benzonitrile and benzylamine derivatives have been developed as potent enzyme inhibitors.

Benzonitrile derivatives have been designed to target a variety of enzymes. For instance, they have been developed as inhibitors of kinases such as Tankyrase, mTOR, and TBK1/IKKε, which are often dysregulated in cancer.[1] The nitrile group can also be part of a reactive "warhead" in inhibitors of proteases.[15]

Benzylamine derivatives are well-known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[16][17][18] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. Some benzylamine-sulfonamide derivatives have shown inhibitory activity in the nanomolar range.[17]

Table 3: Comparative Enzyme Inhibition Activity of Benzonitrile and Benzylamine Derivatives

Compound ClassDerivative ExampleTarget EnzymeActivity (IC50)Reference
Benzonitrile 2,4-Difluoro-5-Nitrobenzonitrile intermediateTankyrase-[1]
Benzonitrile-containing compoundsXanthine Oxidase (XOD)289.67 µg/mL[19]
α-amylase50.85 µg/mL[19]
Benzylamine Benzylamine-sulfonamide derivative (4i)MAO-B0.041 ± 0.001 µM[16][17]
Benzylamine-sulfonamide derivative (4t)MAO-B0.065 ± 0.002 µM[16][17]
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1)17β-HSD30.9 µM[20]

Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, BEL-7402)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 8 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Culture broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compound in the culture broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well containing the diluted compound.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound where no visible growth is observed.[21]

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_benzonitrile Benzonitrile Derivatives cluster_benzylamine Benzylamine Derivatives BN Benzonitrile Derivatives Tubulin Tubulin BN->Tubulin inhibit PD1_PDL1 PD-1/PD-L1 Inhibition BN->PD1_PDL1 inhibit Microtubules Microtubule Disruption G2M G2/M Arrest Microtubules->G2M Apoptosis_BN Apoptosis G2M->Apoptosis_BN Immune Enhanced Anti-tumor Immunity PD1_PDL1->Immune BA Benzylamine Derivatives AKT p-AKT BA->AKT decrease AMPK p-AMPK BA->AMPK decrease Caspase Caspase Activation BA->Caspase Apoptosis_BA Apoptosis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis_BA

Caption: Anticancer mechanisms of benzonitrile and benzylamine derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow (MIC) cluster_anticancer Anticancer Activity Workflow (MTT Assay) start Prepare Serial Dilutions of Compound inoculate Inoculate with Microorganism start->inoculate incubate Incubate inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic seed Seed Cancer Cells treat Treat with Compound seed->treat incubate_mtt Incubate treat->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_formazan Incubate (Formazan Formation) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure Measure Absorbance solubilize->measure ic50 Calculate IC50 measure->ic50

Caption: Workflows for determining MIC and IC50 values.

enzyme_inhibition_pathway cluster_benzonitrile_enzyme Benzonitrile Derivatives cluster_benzylamine_enzyme Benzylamine Derivatives BN_enzyme Benzonitrile Derivatives Kinase Kinases (e.g., Tankyrase) BN_enzyme->Kinase inhibit Protease Proteases BN_enzyme->Protease inhibit Cancer_Progression Inhibition of Cancer Progression Kinase->Cancer_Progression Viral_Replication Inhibition of Viral Replication Protease->Viral_Replication BA_enzyme Benzylamine Derivatives MAOB MAO-B BA_enzyme->MAOB inhibit Neurotransmitter Neurotransmitter Metabolism Parkinsons Treatment of Parkinson's Disease MAOB->Parkinsons

Caption: Enzyme inhibition mechanisms of benzonitrile and benzylamine derivatives.

References

In Vitro Metabolic Stability of Methylsulfonyl-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (–SO₂CH₃) functional group is a common feature in a variety of pharmaceuticals and xenobiotics. Its presence can significantly influence a compound's physicochemical properties, target engagement, and metabolic fate. Understanding the in vitro metabolic stability of these compounds is a critical step in the early stages of drug discovery and development, as it provides insights into their potential in vivo clearance, oral bioavailability, and propensity for drug-drug interactions. This guide offers a comparative overview of the in vitro metabolic stability of selected methylsulfonyl-containing compounds, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of several methylsulfonyl-containing compounds in human liver microsomes. These values, including half-life (t½) and intrinsic clearance (CLint), are key indicators of how readily a compound is metabolized by hepatic enzymes. A shorter half-life and higher intrinsic clearance generally suggest lower metabolic stability.

CompoundPrimary Metabolic Pathway(s)In Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Rofecoxib Reduction of the furanone ring, Oxidation--Cytosolic Reductases, CYP-mediated oxidation
Celecoxib Oxidation of the methyl group--CYP2C9
Nimesulide Oxidation of the aromatic ring--CYP2C19, CYP1A2
Sulindac Sulfide Sulfoxidation- (Vmax = 1.5 ± 0.50 nmol/min/mg, Km = 15 ± 5.1 µM for R-sulfoxide formation)-Flavin-containing monooxygenases (FMOs)
Methylsulfonylmethane (MSM) ----

Data presented is compiled from multiple sources with varying experimental conditions and is intended for comparative purposes. Direct comparison between compounds should be made with caution. "-" indicates data not available in a directly comparable format from the conducted search.

Experimental Protocols

A standardized in vitro metabolic stability assay using human liver microsomes is crucial for obtaining comparable and reproducible data. Below is a detailed methodology representative of a typical experimental workflow.

In Vitro Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solutions to 37°C.

    • In a 96-well plate, add the microsomal suspension to each well containing the test or control compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific analyte.

3. Data Analysis:

  • Quantification: Determine the concentration of the parent compound at each time point relative to the 0-minute sample.

  • Calculation of Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of the curve (k) is used to calculate the half-life using the equation: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing Metabolic Pathways and Workflows

Generalized Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solutions D Mix Compound and Microsomes A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH at 37°C C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-Life (t½) J->K L Calculate Intrinsic Clearance (CLint) J->L

Caption: A generalized workflow for determining the in vitro metabolic stability of a compound.

Major Metabolic Pathways of Selected Methylsulfonyl-Containing NSAIDs

G cluster_celecoxib Celecoxib Metabolism cluster_rofecoxib Rofecoxib Metabolism Celecoxib Celecoxib (-CH3) CYP2C9 CYP2C9 Celecoxib->CYP2C9 Oxidation Celecoxib_Metabolite Carboxylic Acid Metabolite (-COOH) CYP2C9->Celecoxib_Metabolite Rofecoxib Rofecoxib (Furanone Ring) Cytosolic_Reductases Cytosolic Reductases Rofecoxib->Cytosolic_Reductases Reduction Rofecoxib_Metabolite Dihydroxy Acid Metabolite Cytosolic_Reductases->Rofecoxib_Metabolite

Comparing the efficacy of different purification techniques for benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining benzonitriles of high purity is a critical step in ensuring the reliability of experimental results and the quality of final products. The choice of purification technique is dictated by the nature of the impurities, the scale of the purification, and the desired final purity. This guide provides an objective comparison of the most common purification techniques for benzonitriles—distillation, recrystallization, and column chromatography—supported by experimental data and detailed methodologies.

Comparison of Efficacy

The efficacy of a purification technique is primarily assessed by the purity of the final product and the percentage yield. The following table summarizes quantitative data for different purification methods. It is important to note that the comparative data for recrystallization and column chromatography was obtained for a substituted solid benzonitrile, 3,5-diamino-4-methylbenzonitrile, and serves as a representative example.[1]

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)AdvantagesDisadvantages
Fractional Distillation 95.2 (for Benzonitrile)99.8 (for Benzonitrile)>90 (typical)Effective for separating compounds with different boiling points; scalable.Not suitable for thermally unstable compounds; may not separate azeotropic mixtures.
Recrystallization Not specified95-98 (for 3,5-Diamino-4-methylbenzonitrile)75-85Simple, cost-effective, good for removing baseline impurities.[1]May not remove impurities with similar solubility; potential for product loss in mother liquor.[1]
Flash Column Chromatography Not specified>99 (for 3,5-Diamino-4-methylbenzonitrile)60-75High purity achievable; good for separating complex mixtures and isomers.[1]More time-consuming and expensive due to solvent and stationary phase usage.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful purification. Below are methodologies for the key techniques discussed.

Protocol 1: Fractional Distillation of Liquid Benzonitriles

This method is suitable for separating liquid benzonitriles from impurities with significantly different boiling points.

Materials:

  • Crude benzonitrile

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Washing: The crude benzonitrile is first washed with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities. This is followed by a wash with water to remove any remaining salts.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • Distillation: The dried benzonitrile is transferred to a round-bottom flask and the fractional distillation apparatus is assembled. The flask is heated gently, and the fraction that distills at the boiling point of the pure benzonitrile is collected. For benzonitrile, the boiling point is 191 °C at atmospheric pressure.[2]

Protocol 2: Recrystallization of Solid Benzonitriles

Recrystallization is a highly effective technique for purifying solid benzonitrile derivatives.

Materials:

  • Crude solid benzonitrile derivative

  • Appropriate solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: A solvent is chosen in which the benzonitrile derivative is highly soluble at elevated temperatures but poorly soluble at room temperature.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: The formed crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Protocol 3: Flash Column Chromatography of Benzonitriles

Flash column chromatography is a powerful technique for separating complex mixtures of benzonitriles, including isomers.

Materials:

  • Crude benzonitrile mixture

  • Silica gel (or other suitable stationary phase)

  • Appropriate solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate)

  • Chromatography column

  • Pressurized gas source (e.g., nitrogen or air)

  • Collection tubes

Procedure:

  • Column Packing: A slurry of silica gel in the mobile phase is prepared and packed into the chromatography column.

  • Sample Loading: The crude benzonitrile is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

  • Elution: The mobile phase is passed through the column under pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography) to identify the fractions containing the pure benzonitrile.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified benzonitrile.

Visualization of Experimental Workflows

To further clarify the procedural steps, the following diagrams illustrate the workflows for each purification technique.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation crude Crude Benzonitrile washing Washing (e.g., 5% NaHCO3, H2O) crude->washing drying Drying (e.g., MgSO4) washing->drying distillation Fractional Distillation drying->distillation collection Collect Fraction at Boiling Point distillation->collection analysis Purity Analysis (e.g., GC-MS) collection->analysis

Caption: Workflow for Fractional Distillation of Benzonitrile.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation crude Crude Solid Benzonitrile dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for Recrystallization of Solid Benzonitriles.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation packing Pack Column (Silica Gel) loading Load Crude Sample packing->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (e.g., TLC) collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Benzonitrile evaporation->pure_product

Caption: Workflow for Column Chromatography of Benzonitriles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-(Methylsulfonyl)benzonitrile is essential for pharmacokinetic studies, quality control, and ensuring the efficacy and safety of potential therapeutic agents. The selection of an appropriate analytical method is a critical decision that balances sensitivity, selectivity, cost, and sample throughput.

This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). As specific cross-validation data for this compound is not extensively available in published literature, this guide presents a comparison based on established principles and typical performance characteristics for structurally related small molecules. The detailed experimental protocols and validation parameters provided are intended to serve as a robust starting point for method development and cross-validation in your laboratory.

Comparative Overview of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample matrix and the required level of sensitivity.

  • HPLC-UV is a widely accessible and cost-effective technique suitable for routine quantification, especially for quality control of bulk substances or formulated products where analyte concentrations are relatively high.

  • GC-MS offers excellent selectivity and is well-suited for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.

  • UPLC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as quantifying low concentrations of the analyte and its metabolites in complex biological matrices like plasma or urine.

Data Presentation: Performance Characteristics

The following table summarizes the anticipated performance parameters for the three analytical methods. These values are crucial for assessing the suitability of each method for a specific application.

Validation ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 5 - 20 ng/mL1 - 10 ng/mL0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL3 - 30 ng/mL0.03 - 1.5 ng/mL
Accuracy (% Recovery) 97 - 103%95 - 105%98 - 102%
Precision (% RSD)
- Intra-day< 3%< 5%< 4%
- Inter-day< 5%< 8%< 7%

Note: These are representative values and actual performance may vary depending on the specific instrumentation, reagents, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in less complex matrices.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be starting at 30% B, increasing to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Determined by the UV spectrum of this compound (likely around 230-250 nm).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

This technique offers high selectivity for the analysis of this compound.

  • Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Column : A capillary column suitable for polar compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature : 260 °C.

  • MS Transfer Line Temperature : 270 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

  • Sample Preparation : The sample is dissolved in a volatile organic solvent such as ethyl acetate. Liquid-liquid extraction may be required for complex matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides the highest sensitivity and is suitable for bioanalytical studies.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient elution using:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MS Detection Mode : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation (e.g., from plasma) : Protein precipitation is a common technique. Add three volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex to mix, then centrifuge to pellet the precipitated proteins. The supernatant is then diluted and injected.

Mandatory Visualization

The following diagrams illustrate the logical workflows for method comparison and the general analytical process.

cluster_0 Method Selection and Validation Workflow A Define Analytical Requirements (Sensitivity, Matrix, Throughput) B Select Potential Analytical Methods (HPLC-UV, GC-MS, UPLC-MS/MS) A->B C Method Development and Optimization B->C D Method Validation (ICH/FDA Guidelines) C->D E Cross-Validation of Methods D->E F Select Optimal Method for Routine Use E->F cluster_1 General Analytical Workflow for Quantification Start Sample Collection Prep Sample Preparation (Extraction, Dilution, etc.) Start->Prep Analysis Instrumental Analysis (HPLC, GC, or UPLC) Prep->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification using Calibration Curve Data->Quant Report Report Results Quant->Report

Safety Operating Guide

Safe Disposal of 3-(Methylsulfonyl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylsulfonyl)benzonitrile, ensuring compliance with safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat, long-sleeved clothing
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Ensure adequate ventilation, such as working within a fume hood, to minimize inhalation exposure.[1][3] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Chemical Incompatibilities and Hazards

To prevent hazardous reactions, do not mix this compound with the following substances:

  • Strong oxidizing agents[1][3]

  • Strong acids[1]

  • Strong reducing agents[1]

Upon combustion, this compound can produce hazardous gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]

  • Nitrogen oxides (NOx)[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through an approved waste disposal plant.[1][3] Adherence to local, state, and federal environmental regulations is mandatory.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • The container must be suitable for chemical waste, leak-proof, and kept closed when not in use.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management and Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbent material and spilled substance into the designated waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent the spilled material from entering drains or waterways.

3. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the sink or in regular trash.

  • Treat empty containers as hazardous waste unless they have been properly decontaminated. Handle uncleaned containers as you would the product itself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (this compound & contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled, and Sealed Container B->C D Store Container Safely (Cool, Dry, Ventilated Area, Away from Incompatibles) C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Waste Pickup and Manifesting E->F G Final Disposal at an Approved Facility F->G

Disposal Workflow for this compound

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-(Methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following critical safety and logistical guidelines when handling 3-(Methylsulfonyl)benzonitrile. This guidance provides a comprehensive operational and disposal plan to ensure laboratory safety and minimize risk.

Key Physical and Chemical Data

A summary of the known quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Appearance Solid
Molecular Formula C8H7NO2S[2][3]
Molecular Weight 181.21 g/mol [2][3]
Melting Point 105-108°C[2][3]

Operational Plan: Step-by-Step Handling Procedures

All personnel must strictly follow these procedures to minimize exposure and ensure safe handling of this compound.

1. Engineering Controls:

  • All handling of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear double-layered nitrile gloves. Nitrile gloves provide good resistance to a range of chemicals.[4] Immediately replace gloves if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.

3. Handling and Storage:

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid this compound waste, including contaminated spatulas, weigh boats, and paper, must be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated personal protective equipment, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.

  • Do not mix this waste with other waste streams.

2. Container Management:

  • Use a dedicated, sealable, and chemically resistant container for the solid waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.[4]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.[4]

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE (Double Gloves, Goggles, Lab Coat) EngControls Verify Fume Hood & Safety Equipment Prep->EngControls Weigh Weigh Solid EngControls->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate SolidWaste Collect Solid Waste in Labeled Container Decontaminate->SolidWaste PPEWaste Dispose of Contaminated PPE as Hazardous Waste SolidWaste->PPEWaste FinalDisposal Arrange for Licensed Hazardous Waste Pickup PPEWaste->FinalDisposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.